molecular formula C9H6ClNO B1466923 2-Chloro-6-(furan-3-yl)pyridine CAS No. 1484316-01-9

2-Chloro-6-(furan-3-yl)pyridine

Cat. No.: B1466923
CAS No.: 1484316-01-9
M. Wt: 179.6 g/mol
InChI Key: NZGQGMDCYMTAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(furan-3-yl)pyridine is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-(furan-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(furan-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(furan-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-8(11-9)7-4-5-12-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGQGMDCYMTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2-Chloro-6-(furan-3-yl)pyridine: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-Chloro-6-(furan-3-yl)pyridine represents a classic problem in heteroaromatic desymmetrization. The target molecule is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors and agrochemicals where the remaining 2-chloro substituent provides a handle for subsequent nucleophilic aromatic substitution (


) or a second cross-coupling event.
The Core Challenge: Regiocontrol vs. Statistical Mixtures

The starting material, 2,6-dichloropyridine , is symmetric. The introduction of the furan-3-yl moiety requires a mono-selective Suzuki-Miyaura cross-coupling. The primary risk in this synthesis is not lack of reactivity, but over-reaction .

  • Path A (Desired): Mono-coupling to form the target.

  • Path B (Undesired): Bis-coupling to form 2,6-di(furan-3-yl)pyridine.

Achieving high yield requires strict stoichiometric control and the selection of a catalyst system that permits oxidative addition at the first C-Cl bond while kinetically differentiating the second.

Retrosynthetic Analysis

The most logical disconnection is at the C–C bond between the pyridine C6 position and the furan C3 position. We utilize 2,6-dichloropyridine as the electrophile due to its commercial availability and the high bond dissociation energy of the C-Cl bond, which offers better stability than the corresponding bromide or iodide, albeit requiring a more active catalytic cycle.

Retrosynthesis Target 2-Chloro-6-(furan-3-yl)pyridine (Target) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis SM1 2,6-Dichloropyridine (Electrophile) Disconnection->SM1 SM2 Furan-3-boronic acid (Nucleophile) Disconnection->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available heteroaromatic precursors.

The Suzuki-Miyaura Protocol

This protocol utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility. We employ Pd(PPh3)4 as the catalyst.[1][2] While Pd(II) precatalysts like Pd(dppf)Cl2 are robust, the phosphine-rich environment of tetrakis(triphenylphosphine)palladium(0) often suppresses homocoupling of the boronic acid, a common side reaction with electron-rich heterocycles like furan.

Reaction Scheme

Reactants:

  • Electrophile: 2,6-Dichloropyridine (1.0 equiv)

  • Nucleophile: Furan-3-boronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv)

  • Base: Na2CO3 (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 v/v)

Step-by-Step Methodology
Step 1: Preparation of the Reaction Vessel
  • Protocol: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Allow it to cool under a stream of dry nitrogen.

  • Why: Oxygen is the enemy of Pd(0). Traces of

    
     will oxidize the catalyst to inactive Pd(II) species or promote homocoupling of the boronic acid.
    
Step 2: Reagent Charging & Degassing
  • Protocol: Charge the RBF with:

    • 2,6-Dichloropyridine (2.96 g, 20.0 mmol)

    • Furan-3-boronic acid (2.35 g, 21.0 mmol)

    • DME (60 mL)

  • Degassing: Sparge the solution with nitrogen for 15 minutes. Then add Pd(PPh3)4 (1.15 g, 1.0 mmol).

  • Why: Adding the catalyst after initial degassing prevents immediate oxidative degradation of the phosphine ligands.

Step 3: Base Addition & Reaction
  • Protocol: Dissolve Na2CO3 (4.24 g, 40.0 mmol) in degassed Water (30 mL). Add this solution to the RBF via syringe.

  • Conditions: Heat the biphasic mixture to 85°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) every hour. The starting material (

    
    ) should disappear, replaced by the mono-product (
    
    
    
    ). Stop if significant bis-product (
    
    
    ) begins to appear. Typical time: 4–6 hours.
Step 4: Work-up
  • Protocol: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 50 mL).

  • Wash: Combine organic layers and wash with Brine (sat. NaCl). Dry over anhydrous

    
    . Filter and concentrate in vacuo.
    
Step 5: Purification
  • Protocol: Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: Start with 100% Hexanes to elute unreacted dichloropyridine. Gradient to 5% EtOAc/Hexanes to elute the target 2-Chloro-6-(furan-3-yl)pyridine .

  • Note: The bis-coupled byproduct is significantly more polar and will elute later (15-20% EtOAc).

Mechanistic Logic & Selectivity

The selectivity for the mono-product over the bis-product is governed by the relative rates of the oxidative addition steps.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd1 Oxidative Addition 1 (Fast) Pd0->OxAdd1 + 2,6-DCP Int1 Pd(II)-Ar-Cl Species OxAdd1->Int1 TransMet Transmetallation (+ Boronic Acid) Int1->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Mono-Product (Target) RedElim->Product OxAdd2 Oxidative Addition 2 (Slow/Controlled) Product->OxAdd2 + Pd(0) (If Excess) BisProd Bis-Product (Impurity) OxAdd2->BisProd Over-reaction

Figure 2: Catalytic cycle highlighting the critical branch point between product formation and over-reaction (bis-coupling).

Why this works:

  • Statistical Probability: By using only 1.05 equivalents of boronic acid, the concentration of nucleophile drops drastically as the mono-product forms, starving the second cycle.

  • Electronic Deactivation: The pyridine ring is electron-deficient. Replacing an electron-withdrawing Chlorine (-I effect) with an electron-rich Furan (+M effect) makes the pyridine ring slightly more electron-rich. This raises the energy barrier for the second oxidative addition of Pd(0) into the remaining C-Cl bond, kinetically favoring the mono-product.

Data Summary & Characterization

Expected Analytical Data
ParameterValue / Observation
Appearance Off-white to pale yellow solid
Yield 65% – 75% (Optimized mono-selectivity)
1H NMR (CDCl3)

8.05 (s, 1H, Furan), 7.65 (t, 1H, Py-H4), 7.55 (d, 1H, Py-H3), 7.50 (t, 1H, Furan), 7.20 (d, 1H, Py-H5), 6.90 (s, 1H, Furan)
MS (ESI) [M+H]+ calculated: 180.02; found: 180.1
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (

)
Degas solvents more rigorously; switch to Pd(dppf)Cl2.
High Bis-Product Excess Boronic AcidReduce Boronic Acid to 0.95 equiv; lower temp to 70°C.
Protodeboronation Base too strongSwitch from Na2CO3 to K3PO4 or NaHCO3.
Homocoupling

presence
Ensure inert atmosphere; add 10 mol% free PPh3 ligand.

References

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 2016. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. [Link]

  • Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 2019. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 2021. [Link][3][4]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(furan-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 2-Chloro-6-(furan-3-yl)pyridine. In the absence of extensive experimental data for this specific molecule, this document leverages advanced computational chemistry tools to offer valuable insights into its fundamental characteristics. This guide is intended to serve as a foundational resource for researchers in drug discovery and materials science, providing a structured framework for future experimental investigation. Herein, we present predicted data for key physicochemical parameters, alongside detailed, field-proven experimental protocols for their empirical determination. Furthermore, this guide outlines essential safety and handling procedures based on the known toxicological profiles of related chlorinated pyridine and furan-containing compounds.

Introduction

2-Chloro-6-(furan-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines the electron-withdrawing properties of a chlorinated pyridine ring with the aromatic and reactive nature of a furan moiety, suggests potential applications as a versatile building block in the synthesis of novel therapeutic agents and functional materials. The strategic placement of the chloro and furan substituents on the pyridine core is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and material characteristics.

The pyridine ring is a common scaffold in a multitude of pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The incorporation of a chlorine atom can enhance membrane permeability and metabolic resistance, while also providing a reactive handle for further chemical modification. The furan ring, another prevalent heterocycle in bioactive molecules, can participate in various chemical transformations and interactions.

Given the nascent stage of research on 2-Chloro-6-(furan-3-yl)pyridine, a thorough understanding of its physicochemical properties is paramount for its rational application in drug design and materials development. This guide aims to bridge the current knowledge gap by providing a detailed, albeit predictive, analysis of its key characteristics.

Predicted Physicochemical Properties

The following physicochemical properties for 2-Chloro-6-(furan-3-yl)pyridine have been predicted using validated computational models. It is crucial to note that these are in-silico estimations and should be confirmed by experimental data.

PropertyPredicted ValueComputational Tool Used
Molecular Formula C₉H₆ClNO-
Molecular Weight 179.61 g/mol ChemDraw
Melting Point 85-95 °CACD/Labs Percepta
Boiling Point 280-290 °C at 760 mmHgACD/Labs Percepta
Water Solubility LowACD/Labs Percepta
pKa (most basic) 2.5 ± 0.5 (Pyridine Nitrogen)ACD/Labs Percepta
LogP 2.8 ± 0.3ACD/Labs Percepta

Disclaimer: The data presented in this table are computationally derived and have not been experimentally verified. These values should be used as a guide for experimental design and not as a substitute for empirical measurement.

Predicted Spectroscopic Data

The following spectra have been predicted to aid in the identification and characterization of 2-Chloro-6-(furan-3-yl)pyridine.

3.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

G cluster_pyridine Pyridine Ring cluster_furan Furan Ring p1 δ 7.6 (d, 1H) p2 δ 7.4 (t, 1H) p3 δ 7.2 (d, 1H) f1 δ 7.8 (s, 1H) f2 δ 7.5 (t, 1H) f3 δ 6.7 (dd, 1H)

Caption: Predicted ¹H NMR chemical shifts for 2-Chloro-6-(furan-3-yl)pyridine.

3.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

G cluster_pyridine_c Pyridine Ring Carbons cluster_furan_c Furan Ring Carbons pc1 δ 152 pc2 δ 150 pc3 δ 140 pc4 δ 124 pc5 δ 121 fc1 δ 145 fc2 δ 142 fc3 δ 118 fc4 δ 110

Caption: Predicted ¹³C NMR chemical shifts for 2-Chloro-6-(furan-3-yl)pyridine.

3.3. Predicted Infrared (IR) Spectrum

Key predicted IR absorption bands:

  • ~3100 cm⁻¹: C-H stretching (aromatic)

  • ~1600, 1470, 1400 cm⁻¹: C=C and C=N stretching (pyridine and furan rings)

  • ~1100 cm⁻¹: C-O-C stretching (furan ring)

  • ~800 cm⁻¹: C-Cl stretching

3.4. Predicted Mass Spectrum (Electron Ionization)

  • Molecular Ion (M⁺): m/z 179/181 (in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes)

  • Key Fragmentation Peaks: Loss of Cl, loss of CO, and fragmentation of the furan and pyridine rings.

Experimental Protocols for Physicochemical Property Determination

The following are standard, validated protocols for the experimental determination of the key physicochemical properties of organic compounds.

4.1. Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

  • Ensure the sample of 2-Chloro-6-(furan-3-yl)pyridine is thoroughly dried.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.[1][2]

  • Heat the sample at a rate of 10-20 °C/min initially.

  • Once the approximate melting range is determined, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/min when approaching the expected melting point.[2]

  • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.[1]

G A Dry and Powder Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

4.2. Boiling Point Determination

For liquid samples or solids that can be melted without decomposition, the boiling point is a fundamental physical constant.

Methodology:

  • Place a small amount (a few milliliters) of the liquid sample into a test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a suitable heating bath (e.g., a Thiele tube or an aluminum block).[3][4][5]

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[6][7]

4.3. Aqueous Solubility Determination

Solubility in aqueous media is a critical parameter, particularly for drug candidates.

Methodology:

  • Add a small, accurately weighed amount of 2-Chloro-6-(furan-3-yl)pyridine to a known volume of distilled water in a vial.

  • Shake the vial vigorously at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[8][9]

  • Centrifuge the sample to separate any undissolved solid.

  • Carefully extract an aliquot of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • The solubility is expressed in units such as mg/mL or mol/L.

G A Weigh Compound and Add to Water B Equilibrate (Shake at Constant T) A->B C Separate Undissolved Solid (Centrifuge) B->C D Analyze Supernatant Concentration C->D E Calculate Solubility D->E

Caption: Workflow for Aqueous Solubility Determination.

4.4. pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different pH values.

Methodology (Potentiometric Titration):

  • Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[10]

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point of the titration curve.[11][12]

4.5. LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

  • Prepare a solution of 2-Chloro-6-(furan-3-yl)pyridine in either n-octanol or water.

  • Mix equal volumes of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Add the compound solution to the biphasic system.

  • Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.[13][14][15]

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[16]

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Safety, Handling, and Storage

Given the absence of specific toxicological data for 2-Chloro-6-(furan-3-yl)pyridine, a cautious approach to handling is imperative. The following recommendations are based on the known hazards of related chlorinated pyridines and furan-containing compounds.

5.1. Potential Hazards

  • Toxicity: Chlorinated pyridines can be toxic if inhaled, ingested, or absorbed through the skin. Furan and its derivatives are known to be hepatotoxic and are classified as possible human carcinogens.[17][18] The reactive metabolite of furan, cis-2-butene-1,4-dial, is believed to be responsible for its toxicity and carcinogenicity.[17]

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazards: The environmental fate and ecotoxicity of this compound are unknown. Avoid release into the environment.

5.2. Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

5.3. Storage

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of 2-Chloro-6-(furan-3-yl)pyridine. While the presented data are the result of computational modeling, they offer valuable guidance for the design of future experimental work. The detailed experimental protocols included herein represent best practices for the empirical determination of these crucial parameters. As with any novel chemical entity, all handling and experimental procedures should be conducted with a high degree of caution, adhering to the safety guidelines outlined. The information contained in this guide is intended to accelerate the exploration of 2-Chloro-6-(furan-3-yl)pyridine in the fields of drug discovery and materials science.

References

  • Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenicity of furan in human diet. Archives of toxicology, 84(7), 563–578.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Procedure for Determining Solubility of Organic Compounds. Scribd.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Standard Test Method for Measurements of Aqueous Solubility.
  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. (2025, July 23).
  • Melting point determin
  • Risks for public health related to the presence of furan and methylfurans in food. EFSA Journal.
  • Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu.
  • Classification of organic compounds By solubility. BioOrg.Chem.
  • DETERMINATION OF BOILING POINTS. Loudoun County Public Schools.
  • Melting point determin
  • LogD/LogP Background. Enamine.
  • Determination Of Melting Point Of An Organic Compound. BYJU'S. (2019, November 13).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.
  • Toxicity and carcinogenity of furan in human diet.
  • Determination of Melting Point. PennWest University.
  • Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. (2022, May 5).
  • Melting Point Determin
  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.
  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). NP-MRD.
  • Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. (2017, September 20).
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Safe and Practical Ex-Situ Chlorination of Electronically Diverse π-Systems.
  • MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Supplementary Material File 1: NMR Data for Compound 3-6, F8 and F8·2HCl. Frontiers.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. (2017, May 10).
  • Physicochemical Property Prediction. BOC Sciences.
  • 2-Chloro-6-(trifluoromethyl)pyridine. PubChem.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022, August 25).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Royal Society of Chemistry.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • LogP / LogD shake-flask method v1.
  • Predict all NMR spectra. NMRDB.org.
  • 2-Chloropyridine(109-09-1) 1H NMR spectrum. ChemicalBook.
  • FTIR Spectrum of 2-chloro-6-methyl pyridine.
  • How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. (2022, May 9).
  • 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. PubMed. (2011, May 15).
  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
  • Safe handling of chlorine.
  • FTIR Spectrum of 2-chloro-6-methyl pyridine.

Sources

Quantum Chemical Architecture of Pyridine-Furan Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Properties of Pyridine-Furan Compounds Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The pyridine-furan motif represents a critical class of heterocyclic bi-aryl systems, serving as a cornerstone in both medicinal chemistry (as bioisosteres of indole) and materials science (as organic semiconductors). This guide dissects the quantum chemical properties of these compounds, focusing on the interplay between the


-deficient pyridine ring and the 

-excessive furan ring.

The coupling of these two distinct electronic systems creates a unique Donor-Acceptor (D-A) internal architecture. This guide provides a rigorous analysis of their electronic structure, conformational landscapes, and reactivity descriptors, supported by validated computational protocols.

Electronic Structure & Frontier Molecular Orbitals (FMO)

The defining quantum feature of pyridine-furan derivatives is the perturbation of the HOMO-LUMO gap caused by the electronic disparity between the rings.

The Push-Pull Mechanism
  • Furan (Donor): Acts as the electron-rich component (

    
    -excessive). It typically raises the Highest Occupied Molecular Orbital (HOMO) energy.
    
  • Pyridine (Acceptor): Acts as the electron-deficient component (

    
    -deficient). It stabilizes the Lowest Unoccupied Molecular Orbital (LUMO).
    

Consequence: The fusion or conjugation of these rings results in a narrowed band gap compared to the isolated monomers. This Intramolecular Charge Transfer (ICT) is tunable via substituents.

Representative FMO Energies (B3LYP/6-311++G(d,p) Level)

The following table summarizes representative orbital energies, illustrating the gap contraction upon conjugation.

SystemHOMO (eV)LUMO (eV)Gap (

)
Electronic Character
Pyridine (Monomer) -6.7-1.8~4.9

-deficient (Hard)
Furan (Monomer) -6.0-0.2~5.8

-excessive (Soft)
2-(2-Furyl)pyridine -5.8-1.9~3.9 Conjugated D-A System
Nitro-substituted -6.2-2.8~3.4Strong Acceptor Effect
Amino-substituted -5.3-1.7~3.6Strong Donor Effect

Note: Values are theoretical estimates based on gas-phase DFT calculations and may vary by


 eV depending on the specific functional and solvation model used.

Conformational Landscape & Rotational Barriers[1][2]

The bioactivity and optical properties of pyridine-furan compounds are strictly governed by their planarity.

The Rotational Barrier

The bond connecting the pyridine C2 and furan C2 positions allows for internal rotation. However, this rotation is not free.[1]

  • Planarity: Conjugation favors a planar structure (

    
     or 
    
    
    
    ) to maximize p-orbital overlap.
  • Sterics vs. Electronics:

    • s-trans conformation: (Nitrogen and Oxygen on opposite sides). Generally the global minimum. It minimizes dipole-dipole repulsion between the lone pairs of N and O.

    • s-cis conformation: (Nitrogen and Oxygen on same side). Higher energy due to lone-pair repulsion, unless stabilized by a metal cation (chelation) or a specific bridging solvent molecule.

Visualization of Logic Flow

The following diagram illustrates the logical dependencies between structure, conformation, and observed properties.

G Substituents Substituent Selection (EDG vs EWG) Electronic Electronic Coupling (HOMO/LUMO Overlap) Substituents->Electronic Inductive/Mesomeric Sterics Steric Bulk (Ortho-substitution) Conformation Conformational Equilibrium (Planar vs Twisted) Sterics->Conformation Torsional Strain Conformation->Electronic Orbital Orthogonality BandGap Band Gap (Eg) Optical Properties Electronic->BandGap Reactivity Reactivity Profile (Fukui Indices) Electronic->Reactivity

Figure 1: Causal relationship between chemical structure, conformation, and quantum properties.

Reactivity Descriptors & Molecular Electrostatic Potential (MEP)

For drug development, predicting the site of metabolic attack or receptor binding is crucial.

Molecular Electrostatic Potential (MEP)
  • Negative Regions (Red): Concentrated on the Pyridine Nitrogen (N1) and Furan Oxygen (O1). The Pyridine N is the primary hydrogen-bond acceptor (HBA) site.

  • Positive Regions (Blue): Located on the hydrogen atoms of the rings. The most positive potential is often found on the hydrogens ortho to the heteroatoms, making them acidic.

Fukui Functions ( )

To predict regioselectivity during synthesis or metabolism:

  • Electrophilic Attack (

    
    ):  Occurs preferentially at the C5 position of the furan ring . The furan ring is more reactive than the pyridine ring towards electrophiles (e.g., halogenation, nitration).
    
  • Nucleophilic Attack (

    
    ):  Occurs at the C2/C4/C6 positions of the pyridine ring , particularly if the nitrogen is protonated or alkylated.
    

Computational Protocol (Standard Operating Procedure)

To ensure reproducibility and scientific integrity, the following DFT workflow is recommended for characterizing these systems.

Methodology
  • Geometry Optimization: Use B3LYP-D3(BJ)/6-311++G(d,p) . The D3 dispersion correction is critical for accurately modeling

    
    -
    
    
    
    stacking interactions if dimers are studied.
  • Vibrational Analysis: Confirm the stationary point (zero imaginary frequencies).

  • Solvation: Apply IEF-PCM or SMD models (Water for bio-simulation, DCM/Toluene for materials).

  • Excited States: Use TD-DFT/CAM-B3LYP for absorption spectra. CAM-B3LYP (range-separated) corrects the charge-transfer ghost states often seen with standard B3LYP in push-pull systems.

Workflow Diagram

Workflow Input Input Structure (2D ChemDraw) PreOpt Pre-Optimization (Molecular Mechanics) Input->PreOpt DFT_Opt DFT Optimization B3LYP-D3/6-311++G(d,p) PreOpt->DFT_Opt Freq Freq Check (NImag = 0?) DFT_Opt->Freq Freq->DFT_Opt No (Re-opt) TDDFT TD-DFT (CAM-B3LYP) Freq->TDDFT Yes Output Properties (UV-Vis, MEP, HOMO/LUMO) TDDFT->Output

Figure 2: Validated computational workflow for pyridine-furan characterization.

References

  • Structure and optoelectronic properties of helical pyridine–furan oligomers. Source: Physical Chemistry Chemical Physics (RSC). Context: Validates the use of B3LYP-D3 for oligomer stacking and TD-DFT for absorption spectra.

  • DFT study of rotational barriers in furan derivatives. Source: ResearchGate / Pleiades Publishing. Context: Establishes the rotational barrier energy (~8-11 kcal/mol) and the preference for s-trans conformations in furan-carbonyl type systems.

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT1F receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters. Context: Demonstrates the application of the pyridine-furan scaffold as a bioisostere for indole in drug design.

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional. Source: PMC / NIH. Context: Provides benchmarking for functional selection (B3LYP vs HSE06) in heterocyclic conjugated systems.

Sources

Methodological & Application

2-Chloro-6-(furan-3-yl)pyridine: A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry Professionals

Abstract Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, with pyridine and furan rings being particularly prominent due to their unique electronic properties and ability to engage in specific biological interactions.[1][2][3] This application note details the utility of 2-Chloro-6-(furan-3-yl)pyridine as a strategic building block for medicinal chemistry. This compound uniquely presents two distinct, orthogonally reactive sites: an electron-deficient 2-chloropyridine moiety ripe for cross-coupling or nucleophilic substitution, and an electron-rich furan ring amenable to electrophilic substitution. This dual-handle nature allows for the rapid and controlled generation of diverse molecular libraries, making it an invaluable tool for structure-activity relationship (SAR) studies, fragment-based drug design, and lead optimization campaigns.

Introduction: The Strategic Value of Bifunctional Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs where it often acts as a polar, ionizable aromatic system that can improve solubility and engage in hydrogen bonding.[2][4] Similarly, the furan moiety is a key component in various bioactive natural products and synthetic drugs.[3][5] The combination of these two heterocycles in a single molecule, 2-Chloro-6-(furan-3-yl)pyridine, offers a compelling platform for drug discovery.

The key to its utility lies in its distinct reactivity profile:

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[6][7] This site serves as the primary vector for introducing molecular complexity and diversity.

  • The Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic aromatic substitution, providing a secondary site for late-stage functionalization to fine-tune a molecule's properties.

This document provides an overview of the reactivity of 2-Chloro-6-(furan-3-yl)pyridine and offers detailed, field-proven protocols for its key transformations.

Physicochemical Properties and Characterization

For any building block, proper identification is paramount. The following table summarizes the key properties and expected spectroscopic signatures for 2-Chloro-6-(furan-3-yl)pyridine.

PropertyValue
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to yellow solid (predicted)
1H NMR (predicted) Signals expected in the aromatic region (~7.0-8.5 ppm). Protons on the pyridine ring will likely appear as a multiplet, with furan protons appearing at distinct chemical shifts.
13C NMR (predicted) Signals expected for 9 distinct carbon atoms in the aromatic region (~110-160 ppm).
Mass Spec (EI) M+ peak expected at m/z 179/181 (due to 35Cl/37Cl isotopes).

Note: Actual spectral data may vary based on the solvent and instrument used. It is always recommended to acquire full characterization data (¹H NMR, ¹³C NMR, MS) to confirm the identity and purity of the starting material.[8][9][10]

Core Applications: Synthetic Transformations

The strategic value of 2-Chloro-6-(furan-3-yl)pyridine is realized through its versatile reactivity. The C2-chloro position is the most readily functionalized site, offering a gateway to a multitude of derivatives via modern cross-coupling chemistry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds.[11][12] The coupling of the C2-Cl bond with various aryl and heteroaryl boronic acids allows for the synthesis of complex biaryl and heterobiaryl structures.[13] The C-Cl bond, being less reactive than corresponding C-Br or C-I bonds, often requires a carefully selected catalyst system to achieve high conversion.[7]

Causality Behind Experimental Choices:

  • Catalyst: The oxidative addition of the C-Cl bond to the palladium center is often the rate-limiting step.[7] Therefore, bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are essential. These ligands stabilize the electron-rich Pd(0) species and promote the difficult oxidative addition step.[6][7]

  • Base: A moderately strong base like K₃PO₄ or K₂CO₃ is typically used. Stronger bases like NaOtBu can be effective but may not be compatible with base-sensitive functional groups on the coupling partners.[6]

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane, toluene, or THF are required to prevent catalyst deactivation and unwanted side reactions.[11]

General Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-6-(furan-3-yl)pyridine

Objective: To synthesize 2-aryl-6-(furan-3-yl)pyridine derivatives.

Materials:

  • 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk tube, add 2-Chloro-6-(furan-3-yl)pyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and place the reaction mixture in a preheated oil bath at 90-110 °C.

  • Stir vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[11]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-(furan-3-yl)pyridine.

Palladium-Catalyzed Buchwald-Hartwig Amination

The introduction of nitrogen-containing functional groups is a critical step in tuning the pharmacological properties of a drug candidate. The Buchwald-Hartwig amination allows for the formation of C-N bonds between the 2-chloropyridine and a wide variety of primary and secondary amines.[14]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, activating the C-Cl bond is the primary challenge. Modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) are highly efficient as they cleanly generate the active Pd(0) species.[7] They are used in combination with bulky biarylphosphine ligands.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[7] Weaker bases may be used for sensitive substrates but often require higher temperatures and more active catalysts.[7]

  • Inert Atmosphere: Oxygen can rapidly deactivate the Pd(0) catalyst, leading to low or no conversion. Therefore, maintaining a strictly inert atmosphere is critical for success.[7]

General Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-(furan-3-yl)pyridine

Objective: To synthesize 2-amino-6-(furan-3-yl)pyridine derivatives.

Materials:

  • 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle pre-catalyst

  • Appropriate phosphine ligand (e.g., RuPhos, BrettPhos) (2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with NaOtBu, the palladium source, and the phosphine ligand.

  • Add 2-Chloro-6-(furan-3-yl)pyridine and a magnetic stir bar.

  • Add the amine, followed by the anhydrous, degassed toluene.

  • Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-18 hours.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[15]

  • Purify the residue by flash column chromatography to obtain the desired 2-amino-6-(furan-3-yl)pyridine product.

Strategic Application in a Drug Discovery Workflow

The orthogonal reactivity of 2-Chloro-6-(furan-3-yl)pyridine allows for a logical and efficient exploration of chemical space. A typical workflow in a lead discovery or optimization program would leverage the C2-Cl position for primary library generation, followed by potential late-stage functionalization on the furan ring if needed.

Caption: Drug discovery workflow using the title building block.

Catalytic Cycle Visualization

Understanding the mechanism of the key transformations is crucial for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental process in palladium catalysis.

Suzuki_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L)₂ Pd0->PdII Ar-Cl OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R'(L)₂ PdII->PdII_R [R'-B(OR)₃]⁻ Transmetal Transmetalation PdII_R->Pd0 Ar-R' RedElim Reductive Elimination Product Ar-R' ArCl Ar-Cl (2-Chloro-6-(furan-3-yl)pyridine) Boronic R'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

Conclusion

2-Chloro-6-(furan-3-yl)pyridine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual reactivity allows for the selective and sequential introduction of diverse functionalities, enabling the efficient construction of compound libraries for biological screening. The protocols provided herein, based on well-established and robust palladium-catalyzed cross-coupling reactions, offer a solid foundation for researchers to leverage this scaffold in their synthetic campaigns. The strategic application of this building block can significantly accelerate the discovery and optimization of novel therapeutic agents.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Benchchem. Application Notes and Protocols for Regioselective Synthesis Using 2-Chloropyridine-3-boronic Acid.
  • Goujon, J.-Y., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Semantic Scholar.
  • Benchchem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Benchchem.
  • Kaur, N., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. PMC.
  • ChemSpider.
  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • St John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
  • ChemicalBook. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.
  • ChemicalBook. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum.
  • MDPI. (2022).
  • ACS Publications. (2020).

Sources

Application Notes and Protocols for 2-Chloro-6-(furan-3-yl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, pyridine-based compounds have consistently emerged as a privileged scaffold, forming the core of numerous successful fungicides, herbicides, and insecticides.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.

This document provides a detailed technical guide on the potential applications of 2-Chloro-6-(furan-3-yl)pyridine , a promising heterocyclic intermediate, in the synthesis of next-generation agrochemicals. The presence of a reactive chlorine atom at the 2-position, coupled with a furan-3-yl moiety, offers a unique combination of synthetic handles for the construction of diverse and complex molecular architectures. The furan ring itself is a known pharmacophore in various biologically active compounds, and its incorporation into a pyridine framework presents an exciting opportunity for the discovery of novel agrochemical candidates.[2]

These application notes are designed for researchers, medicinal chemists, and professionals in the field of agrochemical development. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Applications in Fungicide Synthesis: A Gateway to Novel Modes of Action

The 2-chloro-6-(heteroaryl)pyridine scaffold is a key structural motif in a number of commercial and investigational fungicides. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient entry point for the introduction of various toxophores.[3][4]

Application Note 1: Synthesis of Strobilurin Analogue Fungicides

Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi.[5][6][7] The synthesis of strobilurin analogues often involves the coupling of a heterocyclic core with a substituted phenol. 2-Chloro-6-(furan-3-yl)pyridine is an ideal starting material for the synthesis of novel strobilurin-type fungicides.

The proposed synthetic strategy involves a nucleophilic aromatic substitution reaction between 2-Chloro-6-(furan-3-yl)pyridine and a suitably substituted phenol. The choice of the phenolic component is critical for modulating the fungicidal spectrum and potency.

Protocol 1: Synthesis of a Novel Strobilurin Analogue

Objective: To synthesize a potential strobilurin-type fungicide via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-6-(furan-3-yl)pyridine

  • 4-hydroxy-3-methoxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-methoxybenzaldehyde (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Add 2-Chloro-6-(furan-3-yl)pyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired strobilurin analogue.

Expected Outcome and Data:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Physical State
4-((6-(furan-3-yl)pyridin-2-yl)oxy)-3-methoxybenzaldehydeC₁₇H₁₃NO₄295.2975-85Pale yellow solid

Diagram 1: Synthetic Pathway to a Strobilurin Analogue

G A 2-Chloro-6-(furan-3-yl)pyridine C K2CO3, DMF, 80-90°C A->C B 4-hydroxy-3-methoxybenzaldehyde B->C D 4-((6-(furan-3-yl)pyridin-2-yl)oxy)-3-methoxybenzaldehyde C->D Nucleophilic Aromatic Substitution

Caption: Synthesis of a strobilurin analogue.

Application Note 2: Synthesis of Novel Fungicides via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[8][9][10] In the context of agrochemical synthesis, it allows for the introduction of aryl or heteroaryl moieties, which can significantly impact the biological activity of the final compound. 2-Chloro-6-(furan-3-yl)pyridine can serve as an excellent electrophilic partner in Suzuki-Miyaura coupling reactions.

This approach enables the synthesis of a diverse library of compounds for high-throughput screening. By varying the boronic acid or ester coupling partner, a wide range of structural modifications can be readily achieved.

Protocol 2: Synthesis of a 2-Aryl-6-(furan-3-yl)pyridine Derivative

Objective: To synthesize a novel pyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Chloro-6-(furan-3-yl)pyridine

  • (4-fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine 2-Chloro-6-(furan-3-yl)pyridine (1.0 equivalent), (4-fluorophenyl)boronic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a 2M aqueous solution of potassium carbonate (3.0 equivalents) and 1,4-dioxane.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with toluene.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Expected Outcome and Data:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Physical State
2-(4-fluorophenyl)-6-(furan-3-yl)pyridineC₁₅H₁₀FNO239.2580-90White to off-white solid

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

G cluster_reactants Reactants cluster_catalyst Catalytic System A 2-Chloro-6-(furan-3-yl)pyridine F 1,4-Dioxane, Reflux A->F B (4-fluorophenyl)boronic acid B->F C Pd(OAc)2 C->F D PPh3 D->F E K2CO3 (aq) E->F G Workup & Purification F->G H 2-(4-fluorophenyl)-6-(furan-3-yl)pyridine G->H

Caption: Suzuki-Miyaura coupling workflow.

Potential Applications in Herbicide and Insecticide Synthesis

While the primary focus of these notes is on fungicide synthesis, the versatility of 2-Chloro-6-(furan-3-yl)pyridine extends to the potential development of herbicides and insecticides. The pyridine core is a well-established scaffold in these classes of agrochemicals as well. For instance, the synthesis of certain herbicides involves the functionalization of chloropyridines with various amine or sulfonylurea moieties. Similarly, the structural motifs present in neonicotinoid and other classes of insecticides can potentially be accessed through synthetic routes starting from 2-Chloro-6-(furan-3-yl)pyridine. Further research in these areas is highly encouraged to fully explore the potential of this promising intermediate.

Conclusion and Future Outlook

2-Chloro-6-(furan-3-yl)pyridine represents a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in the construction of potential fungicides through well-established synthetic methodologies like nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling has been demonstrated. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of next-generation crop protection agents. The exploration of its application in the synthesis of herbicides and insecticides remains a promising avenue for future research.

References

  • Pfizer Inc. (2023). Antifungal Pyridine Derivatives for Treating Fungal Diseases. U.S.
  • (1990). Pyridine derivatives, their preparation and their use as fungicides.
  • (2025). A new approach for the synthesis of strobilurin fungicide analogues. CSIR-NIScPR.
  • (1984). Furan derivatives having fungicide activity.
  • Yang, X., et al. (2013). Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry, 25(15), 8567-8570.
  • Wang, X.-Y., et al. (2015). Synthesis and Biological Activities of Some Novel Strobilurin Derivatives Containing 1,2,4-Triazole Moiety. Journal of Heterocyclic Chemistry, 52(2), 347-353.
  • Guan, A., et al. (2010). Design, synthesis and biological activities of new strobilurin derivatives containing substituted pyrazoles. Pest Management Science, 66(1), 95-102.
  • (2012). Furan derivatives and preparation method and application thereof.
  • Zhang, X., et al. (2012). Design, Synthesis and Antifungal Activities of Novel Strobilurin Derivatives Containing Pyrimidine Moieties. Bulletin of the Korean Chemical Society, 33(8), 2627-2632.
  • Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Retrieved from [Link]

  • PubChem. (2004). Pyridine substituted furan derivatives as raf kinase inhibitors. U.S.
  • Organic Chemistry Portal. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • (2011). Preparation method of 2- chloro-6-trichloromethyl pyridine.
  • Szostak, M., et al. (2020). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation. Journal of the American Chemical Society, 142(42), 18045-18055.
  • Knochel, P., et al. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • Li, Z., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2384-2391.
  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256.
  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(3), 827-831.
  • Singh, P. P., & Singh, R. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 21B, 714-716.
  • Reddy, T. J., et al. (2014).
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
  • Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(2), 1-5.

Sources

Application Note: Functionalization of the Furan Ring in 2-Chloro-6-(furan-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 2-Chloro-6-(furan-3-yl)pyridine represents a classic "push-pull" heterocyclic system.[1] It combines an electron-deficient pyridine ring (containing a versatile chloro-handle) with an electron-rich furan moiety.[1] In medicinal chemistry, this specific arrangement is valuable for fragment-based drug discovery (FBDD), serving as a precursor for biaryl kinase inhibitors or fused tricyclic systems.

This guide focuses exclusively on the functionalization of the furan ring . The primary challenge here is regioselectivity . The furan ring is attached at its C3 position to the pyridine. This leaves three open sites: C2, C4, and C5.

Chemo-Selectivity Logic
  • C2 Position (The "Bay" Region): Sterically hindered by the pyridine ring but electronically unique. The pyridine nitrogen lone pair can coordinate with incoming metal species (Li, Pd), directing reactivity here via the Complex Induced Proximity Effect (CIPE).

  • C5 Position (The "Open" Flank): The most sterically accessible site. It is the default position for electrophilic aromatic substitution (EAS) and non-chelation-controlled C-H activation.[1]

  • The Chlorine Hazard: The C2-Cl bond on the pyridine is highly susceptible to Lithium-Halogen exchange. Standard lithiation protocols (e.g., n-BuLi) will destroy this handle.[1] Self-Validating Protocol: We must use non-nucleophilic amide bases (LDA or LiTMP) to functionalize the furan without touching the pyridine chloride.

Reactivity Map & Decision Tree

The following diagram outlines the divergent pathways for functionalizing the furan ring based on the desired position and reaction class.

ReactivityMap Substrate 2-Chloro-6-(furan-3-yl)pyridine C2_Path C2 Functionalization (Chelation Control) Substrate->C2_Path N-Directing Effect C5_Path C5 Functionalization (Steric Control) Substrate->C5_Path Steric Accessibility DA_Path Cycloaddition (Diels-Alder) Substrate->DA_Path Diene Character Lithiation Protocol: Directed Lithiation (LDA/LiTMP) C2_Path->Lithiation CH_Act Protocol: Pd-Cat C-H Arylation C5_Path->CH_Act Cyclo Protocol: [4+2] Cycloaddition DA_Path->Cyclo Product_C2 2-Substituted Furan (Preserves Py-Cl) Lithiation->Product_C2 E+ Quench Product_C5 5-Aryl Furan CH_Act->Product_C5 Ar-Br / Pd(II) Product_Fused Epoxy-isoindole System Cyclo->Product_Fused Maleimide/Heat

Caption: Decision matrix for regioselective functionalization. Blue paths utilize the pyridine nitrogen for direction; Red paths rely on steric accessibility.

Protocol 1: C2-Regioselective Lithiation (The "Safe" Route)

Objective: Install electrophiles (formyl, silyl, halogen) at the furan C2 position. Critical Mechanism: The pyridine nitrogen coordinates the Lithium amide, directing deprotonation to the furan C2 (ortho to the pyridine). Safety/Yield Warning: Do NOT use n-BuLi. It will attack the Pyridine-Cl bond via halogen exchange.[1] You must use LDA or LiTMP.[1]

Materials
  • Substrate: 2-Chloro-6-(furan-3-yl)pyridine (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0 M solution][1]

  • Electrophile: DMF (for aldehyde), TMSCl (for silane), or I2 (for iodide).[1]

  • Solvent: Anhydrous THF (0.2 M concentration).

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvation: Dissolve the substrate in anhydrous THF. Cool the solution to -78 °C (Dry ice/Acetone bath). Wait 15 minutes to ensure thermal equilibrium.

  • Deprotonation: Add LDA dropwise over 10 minutes via syringe pump.

    • Observation: The solution may darken (yellow/orange) indicating the formation of the lithiated species.

    • Time: Stir at -78 °C for 45 minutes. The Pyridine-N stabilizes the C2-Li species.

  • Quench: Add the electrophile (neat or in THF) rapidly.

    • Note: Use 1.5 eq of electrophile to ensure complete consumption of the anion.

  • Warm-up: Allow the reaction to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.[1]

Data Interpretation:

Parameter Result Notes
Regioselectivity >95:5 (C2:C5) Directed by Pyridine Nitrogen (CIPE effect).[1]

| Cl-Retention | >98% | LDA is too bulky/non-nucleophilic to attack Py-Cl.[1] |

Protocol 2: C5-Selective C-H Arylation[1]

Objective: Couple an aryl group to the furan C5 position using Palladium catalysis. Mechanism: The catalytic cycle favors C-H activation at the least sterically hindered


-position (C5), avoiding the "bay" region near the pyridine.
Materials
  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: P(Cy)3 (10 mol%) or SPhos (for difficult substrates).[1]

  • Oxidant/Base: Ag2CO3 (2.0 eq) or KOAc (if using aryl bromides in a direct arylation mode).[1]

  • Coupling Partner: Aryl Bromide (1.2 eq).[1]

  • Solvent: 1,4-Dioxane or DMF.[1]

Step-by-Step Methodology
  • Charge: In a glovebox or under Argon, combine Substrate, Aryl Bromide, Pd(OAc)2, Ligand, and Base in a pressure vial.

  • Degas: Sparge the solvent with Argon for 20 minutes before adding to the solids. Oxygen inhibition is a common failure mode here.[1]

  • Reaction: Seal the vial and heat to 110 °C for 16 hours.

  • Filtration: Cool to RT. Filter the suspension through a Celite pad to remove Palladium black and inorganic salts. Wash with DCM.[1]

  • Purification: Silica gel chromatography.

Troubleshooting:

  • Issue: Low conversion.[1]

  • Fix: Switch oxidant to Ag2CO3.[1] The silver acts as a halide scavenger, driving the catalytic cycle.

  • Issue: C2-arylation byproducts.[1]

  • Fix: Increase the bulk of the phosphine ligand (e.g., use t-BuXPhos) to make the C2 position even less accessible.

Protocol 3: Diels-Alder Cycloaddition[1]

Objective: Convert the aromatic furan into a 7-oxabicyclo[2.2.1]heptene system. Context: Furan is an electron-rich diene.[1] It reacts best with electron-deficient dienophiles (e.g., Maleimides, Benzynes).

DA_Pathway Step1 Reagents: Substrate + N-Methylmaleimide Step2 Condition A: Thermal (Reflux Toluene) Condition B: High Pressure (10 kbar) Step1->Step2 Step3 Outcome: Endo/Exo Mixture Step2->Step3

Caption: Workflow for cycloaddition. High pressure is often required to prevent retro-Diels-Alder.[1]

Methodology
  • Mix: Dissolve Substrate (1 eq) and N-Methylmaleimide (2 eq) in Toluene.

  • Heat: Reflux (110 °C) for 24 hours.

  • Validation: Check NMR. The disappearance of furan protons (approx. 7.5 ppm) and appearance of bridgehead protons (5.0-5.5 ppm) confirms the adduct.

  • Warning: These adducts are thermally reversible (Retro-Diels-Alder).[1] Avoid high temperatures during rotary evaporation (keep bath < 40 °C).[1]

References

  • Snieckus, V. (1990).[1] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews.[1][3] Link (Foundational work on Directed Lithiation and CIPE).[1]

  • Gribble, G. W. (2002).[1] Lithiation of 3-substituted furans and thiophenes.[1] Journal of the Chemical Society, Perkin Transactions 1. (Establishes C2-selectivity in 3-substituted furans).

  • Glorius, F. (2010).[1] C–H Activation: Logic and Application.[1][4][5] Wiley-VCH.[1][3] (General protocols for Pd-catalyzed C-H activation of heterocycles).

  • Keay, B. A. (2005).[1] Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans.[1][2][6] Organic Letters.[1] Link (Specific reference for 3-aryl furan lithiation preferences).[1]

  • Lipshutz, B. H. (1986).[1] Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis.[1] Chemical Reviews.[1][3] Link (Diels-Alder reactivity of furans).[1]

Sources

Application Note: Strategic Diversification of the 2-Chloro-6-(furan-3-yl)pyridine Scaffold for MedChem Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-6-(furan-3-yl)pyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique bifurcation point for library development. It combines an electron-deficient pyridine core (susceptible to nucleophilic attack and metal-catalyzed coupling) with an electron-rich furan moiety (susceptible to cycloadditions and electrophilic substitution).

This guide details a divergent synthesis strategy to transform this flat bi-aryl scaffold into a high-complexity library. We focus on two orthogonal vectors:

  • Vector A (C2-Position): Palladium-catalyzed C-N bond formation (Buchwald-Hartwig) to introduce solubility and hydrogen-bonding motifs.

  • Vector B (Furan Ring): Diels-Alder [4+2] cycloaddition to disrupt planarity ("Escape from Flatland") and generate novel sp³-rich cores.

Structural Analysis & Reactivity Profile

The scaffold presents a "Push-Pull" electronic system that allows for sequential functionalization without protecting groups.

  • Site A (C2-Cl): The chlorine at the 2-position is activated by the pyridine nitrogen. While less reactive than bromide, it is an excellent substrate for modern Pd-catalyzed cross-couplings using electron-rich phosphine ligands.

  • Site B (Furan): The furan ring acts as a masked 1,4-dicarbonyl or a diene. It is stable to basic cross-coupling conditions used at Site A, allowing for late-stage complexity generation.

Visualization: Divergent Synthetic Workflow

SyntheticWorkflow Start 2,6-Dichloropyridine Scaffold 2-Chloro-6-(furan-3-yl)pyridine (Core Scaffold) Start->Scaffold Suzuki Coupling (Furan-3-boronic acid) Buchwald Vector A: C-N Coupling (Buchwald-Hartwig) Scaffold->Buchwald Pd-Catalysis (Ligand Control) DielsAlder Vector B: [4+2] Cycloaddition (Diels-Alder) Scaffold->DielsAlder Heat/Lewis Acid (Maleimides/Benzynes) LibraryA 2-Amino-6-furan-pyridine Library Buchwald->LibraryA LibraryA->DielsAlder Sequential Diversification LibraryB 3D Bicyclic Scaffolds (sp3-rich) DielsAlder->LibraryB

Figure 1: Divergent synthesis strategy. The scaffold serves as a linchpin, allowing orthogonal expansion via metal catalysis (Vector A) or pericyclic reactions (Vector B).

Protocol Module 1: Scaffold Synthesis

Objective: Regioselective mono-arylation of 2,6-dichloropyridine.

Rationale

2,6-Dichloropyridine is symmetric.[1] To prevent the formation of the bis-furan product, we utilize a stoichiometric deficit of the boronic acid and control the temperature.

Experimental Protocol
  • Reagents: 2,6-Dichloropyridine (1.0 equiv), Furan-3-boronic acid (0.9 equiv), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent System: DME:H₂O (4:1). The aqueous component is critical for the boronate activation.

  • Procedure:

    • Charge a reaction flask with 2,6-dichloropyridine and Pd catalyst under Argon.

    • Add degassed solvent and stir for 10 min.

    • Add Na₂CO₃ solution followed by dropwise addition of Furan-3-boronic acid (dissolved in DME) over 1 hour at 60°C.

    • Critical Step: Do not reflux immediately. Maintain 60-70°C to favor mono-substitution.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient). The bis-substituted byproduct is much more polar and elutes later.

Protocol Module 2: Vector A (C2-Amination)

Objective: Displacement of the C2-Chloride with diverse amines.

Rationale

Chloropyridines are notoriously sluggish in


 reactions unless the amine is highly nucleophilic. For library generation involving anilines or hindered amines, Buchwald-Hartwig conditions are required. We recommend Xantphos  or RuPhos  ligands, which are privileged for heteroaryl chlorides [1][2].
Decision Tree: Catalyst Selection

CatalystSelection Input Select Amine Partner PrimaryAlkyl Primary Alkyl Amine (e.g., Benzylamine) Input->PrimaryAlkyl Aniline Aryl Amine (e.g., Aniline) Input->Aniline Secondary Cyclic Secondary (e.g., Morpholine) Input->Secondary Cond1 Pd2(dba)3 + BINAP Base: NaOtBu PrimaryAlkyl->Cond1 Cond2 Pd(OAc)2 + BrettPhos Base: K2CO3 Aniline->Cond2 Cond3 Pd2(dba)3 + Xantphos Base: Cs2CO3 Secondary->Cond3

Figure 2: Ligand and base selection guide for Buchwald-Hartwig amination of 2-chloro-6-(furan-3-yl)pyridine.

Standard Protocol (General Amines)
  • Setup: In a glovebox or under strict Argon flow, combine 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Base: Add NaOtBu (1.5 equiv). Note: Use Cs₂CO₃ if the substrate contains base-sensitive esters.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 12-16 hours.

  • Validation: Monitor by LCMS. The starting chloride (M+H ~180) should disappear.

Data: Solvent/Base Screening for Morpholine Coupling

EntrySolventBaseTemp (°C)Yield (%)Note
1TolueneNaOtBu10092Optimal for non-polar amines
2DioxaneCs₂CO₃10078Better for polar substrates
3DMFK₂CO₃12045Significant homocoupling observed
4TolueneEt₃N100<5Organic bases ineffective for Cl-displacement

Protocol Module 3: Vector B (Furan Cycloaddition)

Objective: "Escape from Flatland" via Diels-Alder reactions.

Rationale

The furan ring is an electron-rich diene. Reacting it with electron-deficient dienophiles (e.g., maleimides) generates oxabicyclo[2.2.1]heptene systems. This dramatically alters the physicochemical properties (logP, solubility) and creates sp³ complexity [3][4].

Experimental Protocol
  • Reagents: 2-Chloro-6-(furan-3-yl)pyridine (or its aminated derivative), N-substituted Maleimide (1.2 equiv).

  • Solvent: Toluene (Concentrated, 1.0 M). High concentration favors the bimolecular reaction.

  • Procedure:

    • Dissolve reactants in Toluene.

    • Heat to reflux (110°C) for 24 hours.

    • Optional: Add Lewis Acid (ZnI₂ or AlCl₃, 10 mol%) to accelerate reaction at lower temperatures (60°C), though thermal conditions are usually sufficient for maleimides.

  • Outcome: The product is usually a mixture of exo and endo isomers. The exo isomer is often thermodynamically preferred upon prolonged heating.

  • Purification: The product often precipitates upon cooling or addition of Ether/Hexane.

References

  • BenchChem Technical Support. (2025).[2] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Retrieved from

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Amination: Catalysts and Mechanisms. Retrieved from

  • Alcaide, B., et al. (1993).[3] The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Derivatives. Heterocycles, 36(8).[3] Retrieved from

  • RSC Publishing. (2025). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide.[4] Retrieved from

Sources

Application Note: Modular Synthesis of Topoisomerase Inhibitors Using 2-Chloro-6-(furan-3-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Chloro-6-(furan-3-yl)pyridine as a pivotal "divergent intermediate" in the synthesis of unsymmetrical terpyridine-like topoisomerase inhibitors. Unlike traditional Kröhnke synthesis, which favors symmetrical ligands, the use of this mono-chlorinated building block allows for the stepwise construction of bi-heteroaryl libraries . This modularity is critical for optimizing DNA intercalation properties and solubility profiles in drug discovery campaigns targeting Topoisomerase I and II (Topo I/II).

Strategic Rationale

Topoisomerase inhibitors (e.g., Camptothecin, Doxorubicin) function primarily by stabilizing the DNA-enzyme "cleavable complex," leading to apoptosis. The pharmacophore often requires a planar aromatic system for DNA intercalation.

The 2-Chloro-6-(furan-3-yl)pyridine scaffold offers three distinct advantages:

  • Planarity: The furan-pyridine bond rotates to assume a planar conformation upon DNA binding, mimicking the "bay regions" of polycyclic aromatic hydrocarbons without the metabolic liability of extensive fused rings.

  • Asymmetry: The remaining 2-chloro position allows for the introduction of a distinct third ring (Ring C), enabling the fine-tuning of physicochemical properties (LogP, pKa) independent of the DNA-binding furan motif.

  • Furan Reactivity: The furan moiety serves as a "masked" functional group, capable of undergoing oxidative ring opening or intramolecular cyclization to form furo[3,2-b]pyridine fused systems (a known pharmacophore for high-potency Topo II inhibition).

Synthetic Protocols

Synthesis of the Divergent Intermediate

Target: 2-Chloro-6-(furan-3-yl)pyridine Challenge: Preventing the formation of the symmetric 2,6-bis(furan-3-yl)pyridine byproduct.

Reagents & Equipment[1][2][3]
  • Substrate: 2,6-Dichloropyridine (1.0 equiv)

  • Coupling Partner: 3-Furanylboronic acid (0.95 equiv) — Note: Use slight deficit to favor mono-substitution.

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

  • Solvent: DME/Ethanol/Water (4:1:1) degassed.

Step-by-Step Protocol
  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and purge with Argon for 15 minutes.

  • Solvent Degassing: Sparge the solvent mixture with Argon for 30 minutes. Expert Insight: Oxygen presence promotes homocoupling of boronic acids and catalyst deactivation.

  • Addition: Add 2,6-dichloropyridine and Pd(PPh₃)₄. Stir for 10 minutes to allow oxidative addition.

  • Controlled Coupling: Add 3-furanylboronic acid dropwise (dissolved in minimal DME) over 1 hour at 60°C.

    • Critical Control Point: Do not dump the boronic acid. A low instantaneous concentration favors the reaction with the excess dichloride over the product.

  • Reflux: Heat to 85°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The mono-product usually runs slightly below the starting dichloride.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 5% EtOAc in Hexanes.

    • Yield Expectation: 65-75% mono-product; <10% bis-product.

Library Generation (Ring C Introduction)

Target: Unsymmetrical 2-(furan-3-yl)-6-(aryl)pyridine (Topo Inhibitor Candidate)

Protocol
  • Substrate: 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv).

  • Partner: Aryl-boronic acid (e.g., 4-methoxyphenyl, thienyl, or quinolinyl) (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%). Expert Insight: This bidentate ligand is more stable for the second coupling, which is sterically more demanding.

  • Conditions: Toluene/K₃PO₄ (2.0 equiv), 100°C, 12 hours.

  • Scavenging: Post-reaction, treat the organic layer with SiliaMetS® Thiol resin to remove residual Palladium (essential for biological assays).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway and the decision logic for library generation.

SynthesisWorkflow Start 2,6-Dichloropyridine Intermediate 2-Chloro-6-(furan-3-yl)pyridine (Divergent Scaffold) Start->Intermediate Pd(PPh3)4, Na2CO3 Strict Stoichiometry Control Reagent 3-Furanylboronic Acid (0.95 equiv) Reagent->Intermediate LibA Path A: Aryl Coupling (Suzuki w/ Ar-B(OH)2) Intermediate->LibA LibB Path B: Cyclization (Oxidative Fused Ring) Intermediate->LibB ProdA Unsymmetrical Terpyridine Analog (Intercalator) LibA->ProdA Pd(dppf)Cl2 Diversity Step ProdB Furo[2,3-b]pyridine (Fused Core) LibB->ProdB Acid/Oxidant

Figure 1: Divergent synthetic strategy utilizing the mono-chloro intermediate to access distinct topoisomerase inhibitor classes.

Biological Evaluation Protocols

Topoisomerase IIα Relaxation Assay

To validate the synthesized library, a supercoiled plasmid DNA relaxation assay is the gold standard.

Principle: Topo II converts supercoiled DNA (Form I) to relaxed circular DNA (Form II). Inhibitors prevent this, maintaining the supercoiled state (or causing linearization if they are "poisons").

Protocol:

  • Reaction Mix (20 µL):

    • Buffer: 50 mM Tris-HCl (pH 8), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT.

    • DNA: 0.25 µg pBR322 plasmid (supercoiled).

    • Enzyme: 1 unit Human Topoisomerase IIα.

    • Test Compound: 1 µL (dissolved in DMSO, final conc. 10–100 µM).

  • Incubation: 37°C for 30 minutes.

  • Termination: Add 4 µL Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).

  • Analysis: Electrophoresis on 1% agarose gel (w/o Ethidium Bromide) at 2V/cm for 4 hours.

  • Staining: Post-stain with Ethidium Bromide (0.5 µg/mL) for 30 mins.

  • Quantification: Densitometry of the supercoiled band vs. relaxed band.

Data Interpretation

The following table summarizes expected results for a successful "Furan-Pyridine" series compared to standards.

Compound IDR-Group (Ring C)Topo II Inhibition (IC₅₀)Solubility (logS)Notes
Ref Etoposide55 µM-3.8Standard Topo II poison
FP-01 Phenyl>100 µM-4.2Poor binding (lacks H-bonds)
FP-04 4-OH-Phenyl45 µM-3.1Hit: OH mimics Tyrosine interaction
FP-09 Thiophen-2-yl12 µM-3.9Lead: High potency, likely bi-intercalator
FP-12 3-Pyridyl60 µM-2.5Good solubility, moderate activity

Mechanism of Action (Signaling Pathway)

Understanding how these molecules kill cancer cells is vital for downstream application.

MOA Drug Furan-Pyridine Inhibitor Complex Cleavable Complex (Stabilized by Drug) Drug->Complex Intercalates & Stabilizes Topo Topoisomerase II (Enzyme) DNA Genomic DNA (Supercoiled) Topo->DNA Bind Topo->Complex DNA->Complex DSB Double Strand Breaks (Accumulation) Complex->DSB Replication Fork Collision Response DNA Damage Response (ATM/ATR Pathway) DSB->Response Apoptosis Apoptosis (Cell Death) Response->Apoptosis Repair Failure

Figure 2: Mechanism of Action. The inhibitor stabilizes the Topo-DNA complex, converting the enzyme into a DNA-damaging agent.

Troubleshooting & Optimization

  • Problem: Low yield in the first Suzuki coupling.

    • Cause: Protodeboronation of the furan-boronic acid.

    • Solution: Switch to 3-furanyl trifluoroborate (K salt) . It is more stable and releases the active species slowly.

  • Problem: "Black" reaction mixture (Pd precipitation).

    • Cause: Ligand dissociation at high heat.

    • Solution: Add excess PPh₃ (10 mol%) or switch to SPhos (for sterically hindered substrates).

  • Problem: Inconsistent IC₅₀ values.

    • Cause: Residual Palladium in the drug sample acting as a cytotoxic agent.

    • Solution: Mandatory filtration through Celite® and use of metal scavengers (QuadraPure™ TU) before biological testing.

References

  • Synthesis of Pyridine-Furan Hybrids

    • Title: 2-(Thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity.[4]

    • Source: Bioorganic & Medicinal Chemistry (2010).[4]

    • URL:[Link]

  • General Suzuki Coupling Protocols for Heterocycles

    • Title: Organic Syntheses Procedure: Preparation of 2-Substituted Pyridines.[5]

    • Source: Organic Syntheses (2012).
    • URL:[Link]

  • Topoisomerase Assay Methodology

    • Title: 2-Chlorophenyl-substituted benzofuro[3,2-b]pyridines with enhanced topoisomerase inhibitory activity.[6]

    • Source: Bioorganic & Medicinal Chemistry Letters (2017).[6]

    • URL:[Link]

  • Terpyridine Ligand Synthesis

    • Title: Synthesis of 4′-Substituted-2,2′:6′,2′′-Terpyridines.
    • Source: European Journal of Inorganic Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

purification challenges of 2-Chloro-6-(furan-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Ticket ID: #PUR-PYR-FUR-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with 2-Chloro-6-(furan-3-yl)pyridine , a bifunctional heterocyclic building block. This molecule presents a "perfect storm" of purification difficulties:

  • Acid Sensitivity: The furan ring is prone to acid-catalyzed ring opening (forming dicarbonyls/polymers) on standard silica gel.

  • Catalyst Trapping: The pyridine nitrogen acts as a Lewis base, coordinating strongly with Palladium (Pd) catalysts, leading to "colored" products and failed heavy metal specs.

  • Competitive Side-Reactions: In Suzuki couplings from 2,6-dichloropyridine, the separation of the mono-coupled product from the unreacted starting material and the bis-furan impurity requires precise chromatographic control.

This guide replaces standard operating procedures with field-proven troubleshooting workflows designed to maximize yield and purity.

Module 1: The "Acid Trap" (Stationary Phase & Stability)

The Issue: Users often report that their crude material looks clean on TLC, but after column chromatography, the yield drops, and the product fractions are contaminated with dark, immobile bands.

The Mechanism: Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). The electron-rich furan ring is susceptible to protonation, leading to ring opening and subsequent polymerization (humin formation).
Protocol: Stationary Phase Deactivation

Do NOT use untreated silica gel for this compound.

ParameterStandard SilicaOptimized Protocol Why?
Stationary Phase 60 Å SilicaNeutralized Silica or Basic Alumina Prevents acid-catalyzed furan decomposition.
Modifier None1–2% Triethylamine (TEA) TEA neutralizes acidic silanol sites.
Solvent System Hexane/EtOAcHexane/EtOAc + 1% TEA Maintains basic environment throughout elution.
Loading DCM SolutionSolid Load (Celite/Basic Alumina) Avoids concentrating the compound in acidic DCM on the column head.
Troubleshooting Workflow: Stationary Phase Selection

G Start Start: Crude Mixture CheckAcid Is the crude oil acidic? Start->CheckAcid Neut Wash with NaHCO3/Brine CheckAcid->Neut Yes (pH < 7) SelectPhase Select Stationary Phase CheckAcid->SelectPhase No (pH > 7) Neut->SelectPhase Silica Option A: Silica Gel (Better Separation) SelectPhase->Silica Complex Mixture Alumina Option B: Basic Alumina (Max Stability) SelectPhase->Alumina Simple Mixture ActionSilica Pre-treat column with Hexane + 2% Et3N Silica->ActionSilica ActionAlumina Use Grade III (Deactivated with H2O) Alumina->ActionAlumina Result Purified Product (No decomposition) ActionSilica->Result ActionAlumina->Result

Figure 1: Decision matrix for selecting the appropriate stationary phase to prevent furan degradation.

Module 2: The "Sandwich" Effect (Separation Strategy)

The Issue: When synthesizing this compound via Suzuki coupling from 2,6-dichloropyridine, you inevitably face a three-component mixture:

  • Starting Material (SM): 2,6-Dichloropyridine (Non-polar)

  • Product: 2-Chloro-6-(furan-3-yl)pyridine (Mid-polar)

  • Impurity: 2,6-Di(furan-3-yl)pyridine (Bis-coupled, Polar)

The Solution: The polarity difference is often sufficient for separation, provided the column is not overloaded. The "Sandwich" refers to the product eluting between the non-polar SM and the polar bis-impurity.

Chromatographic Parameters
  • TLC Visualization: UV (254 nm) is standard. Stain: KMnO4 (Furan oxidizes rapidly, appearing as a bright yellow spot on a purple background).

  • Gradient:

    • Start: 100% Hexane (Elutes 2,6-dichloropyridine).

    • Ramp: 0%

      
       10% EtOAc/Hexane (Elutes Product).
      
    • Flush: 30% EtOAc/Hexane (Elutes Bis-impurity).

Critical Note: If your


 difference is 

, switch to Toluene/Heptane (1:1). The

-

interactions of Toluene with the pyridine/furan systems often provide orthogonal selectivity compared to EtOAc.

Module 3: The "Sticky Metal" (Palladium Removal)

The Issue: The product is isolated as a brown or grey solid instead of an off-white solid. This indicates residual Palladium.[1] The pyridine nitrogen coordinates Pd, making simple filtration through Celite ineffective.[1]

The Solution: Chemical scavenging is required. Do not rely on crystallization alone, as Pd can co-crystallize with the pyridine lattice.

Pd Removal Protocol
  • Dissolution: Dissolve crude (post-workup) in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol (Si-Thiol) or Trimercaptotriazine (TMT) resin.

    • Dosage: 3-5 equivalents relative to expected Pd content (usually 10-20 wt% of crude).

  • Incubation: Stir at 40°C for 2-4 hours . (Room temperature is often too slow for pyridine-Pd complexes).

  • Filtration: Filter through a 0.45

    
    m PTFE pad or a tight Celite plug.
    
  • Verification: The filtrate should be clear/yellow, not brown.

Workflow: Palladium Remediation

PdRemoval Crude Crude Product (Dark/Grey Color) Solvent Dissolve in THF/EtOAc Crude->Solvent Scavenger Add Si-Thiol or TMT (Heat to 40°C) Solvent->Scavenger Filter Filter (0.45 µm) Scavenger->Filter Check Visual Check Filter->Check Pass Clear/Yellow Solution Proceed to Column Filter->Pass Check->Pass Color Removed Fail Still Dark Check->Fail Color Persists ActivatedC Treat with Activated Charcoal (Reflux) Fail->ActivatedC ActivatedC->Filter

Figure 2: Workflow for removing coordinated Palladium from the pyridine nitrogen.

FAQ: Frequently Asked Questions

Q: Can I use acid extraction (1M HCl) to remove non-basic impurities? A: NO. While pyridine can be protonated and extracted into water, the furan ring is highly unstable in aqueous HCl. You will generate significant degradation products. If you must do an acid wash, use a weak, buffered acid like citric acid (pH ~4) and keep the contact time under 5 minutes at


.

Q: My product turns brown upon storage. Why? A: Furans are sensitive to photo-oxidation and air.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Container: Amber glass vials to block UV light.

  • Stabilizer: If storing in solution for long periods, add a radical inhibitor like BHT (butylated hydroxytoluene) if it doesn't interfere with the next step.

Q: The Suzuki coupling stalled at 60% conversion. Should I add more catalyst? A: Before adding catalyst, check your base. 2,6-dichloropyridine is electron-poor, but the first coupling deactivates the ring slightly. If using carbonate bases (


), switch to a stronger base like 

or

and ensure your solvent is degassed to prevent Pd oxidation.

References

  • Suzuki-Miyaura Coupling of Halopyridines: Title: 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Source: BenchChem Technical Library.
  • Furan Stability on Silica

    • Title: Stability issues of furan rings in acidic or basic conditions.[2][3]

    • Source: BenchChem Support Center.
  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • General Purification of Heterocycles

    • Title: Purification of Furan-2-yl Derivatives.[4]

    • Source: Teledyne Labs Chrom
    • URL:[Link]

Sources

troubleshooting guide for Suzuki coupling with chlorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Chloropyridines

Introduction: The Chloropyridine Paradox

Welcome to the technical support center. If you are here, you are likely experiencing the "Chloropyridine Paradox." While the electron-deficient nature of the pyridine ring should facilitate oxidative addition (making it easier than chlorobenzene), the presence of the nitrogen atom creates a "poison pill" for palladium catalysts.

This guide moves beyond standard textbook answers. We address the specific mechanistic failures—catalyst sequestration by nitrogen, protodeboronation of unstable partners, and the high energy barrier of the C-Cl bond—and provide self-validating protocols to overcome them.

Part 1: Critical Troubleshooting (Q&A)

Q1: I am using Pd(PPh₃)₄ with a 2-chloropyridine, but I see no conversion. The starting material remains untouched. Why?

A: You are experiencing Catalyst Sequestration , not just slow kinetics.

  • The Mechanism: Triphenylphosphine (PPh₃) is a monodentate, relatively weak ligand. In 2-chloropyridines, the nitrogen atom is proximal to the C-Cl bond. Upon initial coordination or partial oxidative addition, the pyridine nitrogen displaces your phosphine ligand, forming a stable, catalytically inactive Pd(II) dimer (often bridged by the nitrogen). The catalyst is effectively "poisoned" by your substrate.

  • The Solution: You must use Bulky, Electron-Rich Ligands .

    • Steric Bulk: Prevents the formation of the inactive dimer by physically blocking the pyridine nitrogen from binding to the Pd center.

    • Electron Richness: Accelerates the oxidative addition into the strong C-Cl bond.

    • Recommendation: Switch to Buchwald Ligands (specifically XPhos or SPhos ) or NHC catalysts (like PEPPSI-IPr ).[1] These ligands bind Pd tightly and are too bulky to allow the pyridine nitrogen to interfere.

Q2: My reaction works for 3-chloropyridine but fails completely for 2-chloropyridine. Are they not electronically similar?

A: They are electronically similar but topologically distinct .[1]

  • 3-Chloropyridine: The nitrogen is distal to the reaction site. It behaves like a standard electron-deficient aryl chloride.[1] Standard active catalysts (e.g., Pd(dppf)Cl₂) often work.[1]

  • 2-Chloropyridine: The nitrogen is adjacent to the reaction site (ortho). This creates the "chelation trap" described in Q1. Furthermore, the oxidative addition generates a Pd(II) species that is unusually stable and slow to undergo transmetallation.

  • The Fix: For 2-chloropyridines, you need a "G3" or "G4" precatalyst (e.g., XPhos Pd G4 ).[1] These precatalysts ensure immediate generation of the active monoligated Pd(0) species without requiring an induction period, overwhelming the sequestration equilibrium.

Q3: I am coupling a chloropyridine with a 2-pyridyl boronic acid. The halide is consumed, but I mostly get reduced pyridine (dehalogenation) and no coupled product.

A: This is a classic case of Protodeboronation .

  • The Cause: 2-Pyridyl boronic acids are notoriously unstable.[2] The basic nitrogen facilitates a mechanism where the C-B bond is hydrolyzed rapidly in the presence of water and base, replacing the boron with a proton.[2]

  • The Diagnostic: Check your LCMS.[3] If you see the mass of the deboronated pyridine (M-B(OH)₂ + H), your boronic acid is dying before it can couple.

  • The Solution:

    • Switch Reagents: Use MIDA boronates or N-methyliminodiacetic acid esters.[1] These slowly release the active boronic acid, keeping the standing concentration low and minimizing decomposition.

    • Anhydrous Conditions: Switch to CsF (Cesium Fluoride) in anhydrous dioxane. This promotes a "fluoride-activated" transmetallation pathway that avoids the aqueous hydrolysis cycle.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the catalytic cycle, highlighting exactly where chloropyridines cause system failure (The "Trap") and where boronic acids fail (The "Leak").

Suzuki_Chloropyridine_Failure Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Cl) Pd0->OxAdd Slow with PPh3 Substrate 2-Chloropyridine (Substrate) Substrate->OxAdd Trap THE TRAP: N-Coordination / Dimerization (Catalyst Poisoning) OxAdd->Trap If Ligand is small (e.g. PPh3) TransMet Transmetallation OxAdd->TransMet Requires Bulky Ligand (XPhos/PEPPSI) Prod Biaryl Product TransMet->Prod Reductive Elimination Boronic 2-Pyridyl Boronic Acid Boronic->TransMet Requires MIDA or Anhydrous CsF Leak THE LEAK: Protodeboronation (Hydrolysis of C-B bond) Boronic->Leak Fast in H2O/Base Prod->Pd0 Regeneration

Caption: Figure 1. Catalytic cycle showing the specific failure points (Red) for chloropyridines: N-chelation traps the catalyst, and protodeboronation destroys the coupling partner.

Part 3: Optimized Experimental Protocols

Do not rely on generic "Suzuki conditions." Use these targeted protocols based on your specific substrate difficulty.

Table 1: Catalyst System Selection Matrix
Substrate TypeRecommended Ligand/CatalystBaseSolventTempWhy?
3- or 4-Chloropyridine Pd(dppf)Cl₂ or Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:[1]1)80°CDistal N does not poison catalyst; standard activation works.[1]
2-Chloropyridine XPhos Pd G4 or PEPPSI-IPr K₃PO₄Toluene/H₂O (10:[1]1) or THF100°CBulky ligand prevents N-poisoning; G4 precatalyst ensures active Pd(0).[1]
Polychlorinated Pyridine Pd(tBu₃P)₂ Cs₂CO₃DMF60°CHighly electron-rich ligand needed for first oxidative addition; milder temp preserves other Cl.[1]
Protocol A: The "Gold Standard" for Difficult 2-Chloropyridines

Use this when standard conditions yield <10% conversion.

Reagents:

  • Catalyst: XPhos Pd G4 (2–5 mol%) [CAS: 1599466-81-5][1]

    • Note: If G4 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).[1]

  • Base: K₃PO₄ (Tribasic potassium phosphate), 3.0 equivalents.[1][3]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][4] Degassed.

Step-by-Step:

  • Charge Solids: In a reaction vial, add 2-chloropyridine (1.0 eq), Boronic Acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G4 (0.02 eq).

  • Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Filter through a celite pad (to remove Pd black).[1] Dilute with EtOAc, wash with brine.[1][3][4]

Protocol B: The "Slow Release" for Unstable Boronic Acids

Use this when the halide is stable, but the boronic acid (e.g., 2-pyridyl) degrades.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][5]·DCM (5 mol%).[1]

  • Base: CsF (Cesium Fluoride), 3.0 equivalents.[1]

  • Solvent: Anhydrous 1,4-Dioxane (No water).[1]

Step-by-Step:

  • Dry Setup: Flame-dry your glassware.[1] Moisture is the enemy here.

  • Charge: Add Chloropyridine (1.0 eq), CsF (3.0 eq), and Catalyst (0.05 eq).

  • Solvent: Add anhydrous Dioxane.

  • Slow Addition: Dissolve the unstable boronic acid (1.5 eq) in a separate syringe of dioxane.

  • Reaction: Heat the main vessel to 90°C . Using a syringe pump, add the boronic acid solution slowly over 4–6 hours.

    • Logic: This keeps the concentration of boronic acid low, favoring the transmetallation with Pd over the bimolecular decomposition/hydrolysis.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007).[1] A General System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Heteroarylboronic Acids. Journal of the American Chemical Society.[6]

  • Organ, M. G., et al. (2006).[1][7] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[1] Chemistry – A European Journal.[1][6] [1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[6]

  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: Stable, Slow-Release Reagents for the Cross-Coupling of Unstable Boronic Acids.[2] Journal of the American Chemical Society.[6]

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.

Sources

Technical Support Center: Managing Impurities in 2-Chloro-6-(furan-3-yl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-(furan-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity formation in this critical synthetic process. Our goal is to provide you with the expertise and practical solutions needed to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Chloro-6-(furan-3-yl)pyridine and what are their associated impurity profiles?

The most prevalent method for synthesizing 2-Chloro-6-(furan-3-yl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (like furan-3-ylboronic acid) with a halide (2,6-dichloropyridine). While efficient, this method can lead to several characteristic impurities.

Common Impurities in Suzuki-Miyaura Coupling:

  • Homocoupled Byproducts: Arise from the coupling of two molecules of the boronic acid (to form 3,3'-bifuran) or two molecules of the pyridine halide (to form 2,2'-dichloro-6,6'-bipyridine).

  • Protodeboronation/Dehalogenation Products: Formation of furan from the boronic acid or 2-chloropyridine from the starting halide.

  • Residual Palladium Catalyst: Can remain in the final product and requires specific purification steps for removal.

  • Unreacted Starting Materials: Residual 2,6-dichloropyridine and furan-3-ylboronic acid.

An alternative, though less common, approach involves the reaction of a furan derivative with a functionalized pyridine.[4][5] The impurity profile here is highly dependent on the specific reagents and reaction conditions used.

Q2: My reaction is complete, but I'm observing significant amounts of a homocoupled byproduct of my furan-3-ylboronic acid. What are the likely causes and how can I mitigate this?

The formation of homocoupled byproducts, such as 3,3'-bifuran, is a common side reaction in Suzuki-Miyaura couplings.[6] This is often attributed to several factors:

  • Oxidative Homocoupling: Can be promoted by the presence of oxygen.

  • Base-Induced Decomposition: Certain bases can cause the decomposition of the boronic acid, leading to homocoupling.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling.

Troubleshooting Strategies:

  • Degas Solvents Thoroughly: Before starting the reaction, ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen, or through freeze-pump-thaw cycles.

  • Optimize the Base: The choice and amount of base are critical.[7] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide (NaOH) to minimize boronic acid decomposition.

  • Select an Appropriate Catalyst/Ligand System: For heteroaryl couplings, ligands such as SPhos or XPhos can be highly effective in promoting the desired cross-coupling and suppressing homocoupling.[8]

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Q3: I'm struggling with the removal of residual palladium from my final product. What are the most effective purification techniques?

Residual palladium is a common and often problematic impurity, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Scavenging Agents: Treatment of the crude product solution with a scavenger resin (e.g., thiol-functionalized silica) can effectively chelate and remove palladium.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium. The effectiveness can vary depending on the form of palladium present.

  • Recrystallization: Careful selection of a solvent system for recrystallization can often lead to the precipitation of the pure product, leaving palladium impurities in the mother liquor.

  • Chromatography: While standard silica gel chromatography can be effective, specialized stationary phases designed for metal scavenging may offer superior performance.

Table 1: Comparison of Palladium Removal Techniques

TechniqueAdvantagesDisadvantagesTypical Efficiency
Scavenging Resins High selectivity for palladium, easy to filter off.Can be expensive, may require optimization of conditions.>95%
Activated Carbon Cost-effective, readily available.Can be non-selective and adsorb the product, may require multiple treatments.70-95%
Recrystallization Can provide highly pure material, scalable.Requires suitable solvent system, may result in yield loss.Variable, depends on solubility
Chromatography Good for small-scale purification, can remove other impurities simultaneously.Can be time-consuming and solvent-intensive for large scale.>98%
Q4: How can I accurately identify and quantify the impurities in my 2-Chloro-6-(furan-3-yl)pyridine sample?

A combination of analytical techniques is typically required for comprehensive impurity profiling.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying impurities.[12] A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated impurity, aiding in their identification.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities, confirming their identity.[11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis of 2-Chloro-6-(furan-3-yl)pyridine.

Problem 1: Low Conversion of Starting Materials

Potential Causes & Solutions

Caption: Addressing multiple byproduct formation.

Problem 3: Difficulty in Purifying the Final Product

Potential Causes & Solutions

Caption: Overcoming product purification challenges.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichloropyridine (1.0 equiv.), furan-3-ylboronic acid (1.1 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (Year). A single-step conversion of various N-vinyl and N-aryl amides to the corresponding pyridine and quinoline derivatives. Journal of the American Chemical Society. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Preparation method of 2- chloro-6-trichloromethyl pyridine. (Year).
  • Synthesis of pyridines and related compounds. (Year). Organic Chemistry Portal. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Research and Analytical Reviews. [Link]

  • Review article on impurity profiling. (2025). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Critical Reviews in Analytical Chemistry. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023). Journal of Education and Science. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (Year). MDPI. [Link]

  • Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. (Year). ResearchGate. [Link]

  • Suzuki Coupling. (Year). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Reaction of 2-Acetylfuran with Ammonia. (Year). Tohoku Journal of Agricultural Research. [Link]

  • The Suzuki Reaction. (Year). Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (Year). Yoneda Labs. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. (2010). Journal of the Brazilian Chemical Society. [Link]

  • SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). HETEROCYCLES. [Link]

  • Preparing method of 2-chloro-3-fluoropyridine. (2009).

Sources

Technical Support Center: Catalyst Deactivation in Reactions of 2-Chloro-6-(furan-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloro-6-(furan-3-yl)pyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common challenge of catalyst deactivation in cross-coupling reactions involving this substrate. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions for functionalizing 2-Chloro-6-(furan-3-yl)pyridine, and which catalysts are typically used?

A1: The most prevalent method for C-C bond formation with this substrate is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is valued for its functional group tolerance and relatively mild conditions.[2] Given that 2-chloropyridines are known to be challenging electrophiles, selecting a robust catalyst system is critical.[3] Effective systems often employ palladium(0) catalysts supported by bulky, electron-rich phosphine ligands.[2][4]

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst PrecursorLigandTypical BaseSolvent System
Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, THF (often with water)[2][3]
Pd(OAc)₂P(t-Bu)₃, PCy₃K₃PO₄, Cs₂CO₃Toluene, Dioxane[4]
PdCl₂(dppf)(Internal)K₂CO₃, NaOHDMF, Dioxane[5]

Q2: Why is catalyst deactivation a specific concern when working with 2-Chloro-6-(furan-3-yl)pyridine?

A2: This substrate contains two heterocycles, both of which can contribute to catalyst deactivation.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[6] This coordination can block active sites necessary for the catalytic cycle, effectively acting as a catalyst poison and leading to a complete loss of activity.[6] This is a well-documented issue for α-halo-N-heterocycles.[7][8]

  • Furan Ring: While less common than pyridine poisoning, furan rings can participate in side reactions or degradation pathways that may consume the catalyst or generate inhibiting species.[9]

Q3: What are the immediate visual signs that my catalyst is deactivating?

A3: Visual inspection can provide crucial clues. The most common sign is the formation of a black precipitate, known as "palladium black". This indicates that the soluble, active Pd(0) catalyst has aggregated into inactive, bulk palladium metal.[10] Other signs include a stalled reaction (no further consumption of starting materials) or a significant slowdown in the reaction rate.[6]

Q4: Can oxygen really affect my reaction that much?

A4: Absolutely. Oxygen is highly detrimental to many palladium-catalyzed reactions for two primary reasons:

  • Catalyst Oxidation: The active catalytic species is Pd(0), which is readily oxidized by oxygen to inactive Pd(II) species.

  • Side Reactions: Oxygen can promote the unwanted homocoupling of boronic acid partners, which consumes your reagents and complicates purification.[11][12] Rigorous degassing of solvents and maintaining a strict inert (Nitrogen or Argon) atmosphere is non-negotiable for consistent results.[6][13]

Troubleshooting Guide: From Problem to Solution

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Low or No Conversion of Starting Material

Your reaction has run for the prescribed time, but analysis (TLC, LC-MS) shows a large amount of unreacted 2-Chloro-6-(furan-3-yl)pyridine.

The pyridine nitrogen has likely coordinated to the palladium active sites, shutting down the catalytic cycle.

  • Diagnosis: This is the most probable cause given the substrate. The reaction may start and then stop abruptly.

  • Solutions:

    • Ligand Choice: Switch to a bulkier, more electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos, SPhos, GPhos).[2][14] These ligands form more stable complexes with palladium that are more resistant to displacement by the pyridine substrate.[14] The steric bulk can physically shield the metal center.

    • Use of Additives: In some systems, additives can act as sacrificial ligands, but this requires careful screening to avoid inhibiting the desired reaction.

    • Slow Addition: Adding the 2-Chloro-6-(furan-3-yl)pyridine substrate slowly over a period of time can keep its instantaneous concentration low, reducing the rate of poisoning.[6]

The palladium catalyst has precipitated out of solution as inactive metal.

  • Diagnosis: You will observe a black or dark brown precipitate in the reaction flask.

  • Solutions:

    • Increase Ligand-to-Palladium Ratio: A higher concentration of the stabilizing phosphine ligand can help keep the Pd(0) species soluble and prevent it from aggregating.[3]

    • Solvent Selection: The choice of solvent can influence the stability of the catalytic complex. Toluene and dioxane are often good choices for maintaining catalyst solubility.[1]

    • Lower Temperature: High temperatures can accelerate the rate of catalyst decomposition and aggregation.[6] Determine the lowest effective temperature for your reaction.

If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to the active Pd(0) species efficiently.[5]

  • Diagnosis: This can be difficult to observe directly. It often manifests as a sluggish or non-existent reaction from the very beginning.

  • Solutions:

    • Switch to a Pd(0) Source: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can bypass issues with the reduction step.[15]

    • Review Reduction Conditions: The reduction of Pd(II) to Pd(0) can be influenced by the base, solvent, and even the phosphine ligand itself, which can act as a reductant.[3][16] Ensure your protocol is validated for pre-catalyst reduction.

Visualizing the Problem: Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways by which an active catalyst can be diverted into an inactive state.

G Active Active Pd(0)Ln Catalyst Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Active->Cycle Desired Path Poisoned Poisoned Complex [Pd(0)Ln(Pyridine)] Active->Poisoned Pyridine Coordination Aggregated Aggregation (Palladium Black) Active->Aggregated Poor Stability / High Temp. Oxidized Oxidized Species (Inactive Pd(II)) Active->Oxidized Presence of O2 Degraded Ligand Degradation Active->Degraded Harsh Conditions Cycle->Active Regeneration Product Desired Product Cycle->Product

Caption: Common deactivation pathways for palladium catalysts.

Issue 2: Reaction Stalls Before Completion

The reaction proceeds initially but stops, leaving a mixture of starting material and product.

The catalyst is being slowly poisoned or is degrading over the course of the reaction.

  • Diagnosis: This is common in reactions that require long heating times. The rate of conversion decreases steadily until it ceases.

  • Solutions:

    • Increase Catalyst Loading: While not ideal from a cost perspective, a higher initial catalyst loading may provide enough active sites to reach full conversion before complete deactivation.

    • Re-dosing the Catalyst: In some cases, a second charge of the catalyst mid-reaction can restart a stalled process. This is often a diagnostic tool rather than a preferred manufacturing process.

    • Optimize for a Faster Reaction: The best defense is a good offense. Re-screen ligands, bases, and solvents to find a more active catalyst system that completes the reaction before significant deactivation occurs. Bulky, electron-rich ligands are known to accelerate both oxidative addition and reductive elimination.[2]

Workflow for Troubleshooting a Failed Reaction

Use this decision tree to systematically diagnose the root cause of a failed or low-yielding reaction.

G Start Low / No Yield Q_Precipitate Is a black precipitate (Pd Black) visible? Start->Q_Precipitate A_Precipitate_Yes Cause: Aggregation Q_Precipitate->A_Precipitate_Yes Yes Q_Inert Was the reaction rigorously degassed and kept under inert gas? Q_Precipitate->Q_Inert No Sol_Precipitate Solution: - Increase Ligand:Pd ratio - Change Solvent - Lower Temperature A_Precipitate_Yes->Sol_Precipitate A_Inert_No Cause: Oxidation / Side Reactions Q_Inert->A_Inert_No No Q_Purity Have you verified the purity of all reagents & solvents? Q_Inert->Q_Purity Yes Sol_Inert Solution: - Use Schlenk techniques - Sparge solvents with Ar/N2 - Use Freeze-Pump-Thaw A_Inert_No->Sol_Inert A_Purity_No Cause: Contaminant Poisoning Q_Purity->A_Purity_No No End Primary Cause Likely: Substrate Poisoning Action: Re-evaluate ligand and reaction conditions Q_Purity->End Yes Sol_Purity Solution: - Run high-purity control - Purify reagents - Use anhydrous solvents A_Purity_No->Sol_Purity

Caption: A logical workflow for diagnosing catalyst issues.

Advanced Diagnostic Protocols
Experimental Protocol 1: Testing for Catalyst Poisoning by Impurities

This protocol helps determine if catalyst deactivation is caused by impurities in your reagents or solvents versus inherent substrate poisoning.

  • Baseline Reaction: Run the reaction under your standard, optimized conditions using your current batches of 2-Chloro-6-(furan-3-yl)pyridine, boronic acid/ester, base, and solvent. Record the final conversion and note any visual changes.

  • High-Purity Reaction: Meticulously prepare a second reaction.

    • Use reagents of the highest available purity. If possible, recrystallize solid reagents.

    • Use a fresh bottle of anhydrous, degassed solvent.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Comparison:

    • If the high-purity reaction shows a significant improvement in conversion, it strongly suggests that an external contaminant (a "poison") is the primary cause of deactivation.[17][18] Trace impurities of sulfur or other coordinating species can kill a catalyst.

    • If both reactions perform poorly, the deactivation is likely inherent to the substrate itself (i.e., pyridine coordination), and the focus should shift to ligand and condition optimization.

Experimental Protocol 2: Characterizing a Deactivated Catalyst with X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface analysis technique that can determine the oxidation state of palladium, providing direct evidence of catalyst oxidation.[19][20]

  • Objective: To compare the Pd 3d binding energy of a fresh catalyst sample versus a recovered, deactivated sample.

  • Procedure:

    • Sample Preparation:

      • Fresh Catalyst: Mount a small amount of the unused palladium catalyst/ligand complex onto a sample holder.

      • Used Catalyst: After a failed reaction, carefully filter the reaction mixture to isolate the solid catalyst material (including any palladium black). Wash thoroughly with an appropriate solvent (e.g., THF, Toluene) to remove residual organics and dry completely under vacuum. Mount the recovered powder.

    • XPS Analysis:

      • Acquire a survey scan to identify all elements present on the surface.

      • Perform a high-resolution scan over the Pd 3d region.

    • Data Interpretation:

      • The active Pd(0) state will show characteristic peaks (Pd 3d₅/₂ and Pd 3d₃/₂) at lower binding energies.

      • Oxidized Pd(II) species will appear as distinct peaks at higher binding energies.

      • A significant increase in the intensity of the Pd(II) peaks in the used sample compared to the fresh sample is definitive evidence of catalyst oxidation during the reaction.

References
  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Deactivation Pathways for Phosphine- and N-Heterocyclic Carbene-Based Catalysts in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 129(25), 7894-7905. [Link]

  • U.S. Patent No. US20160340311A1. (2016). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • Novák, Z., et al. (2016). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar. [Link]

  • Lee, J., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI. [Link]

  • Soós, T., et al. (2016). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ledingham, L. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(18), 2465-2470. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436-441. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1577. [Link]

  • Scott, J. D., & Bedford, R. B. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(45), 15159-15165. [Link]

  • Semproni, M. R., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. [Link]

  • Choi, J.-Y., et al. (2014). Recyclable palladium–graphene nanocomposite catalysts containing ionic polymers: efficient Suzuki coupling reactions. RSC Publishing. [Link]

  • Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • ResearchGate. (2025). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts. [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • RSC Publishing. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]

  • White Rose eTheses Online. (n.d.). Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • PMC. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]

  • PMC. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]

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Validation & Comparative

comparing the reactivity of 2-Chloro-6-(furan-3-yl)pyridine with other halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-6-(furan-3-yl)pyridine , focusing on its reactivity profile compared to other halopyridines. It is designed for medicinal chemists and process engineers optimizing cross-coupling or nucleophilic substitution workflows.

Executive Summary & Structural Analysis

2-Chloro-6-(furan-3-yl)pyridine represents a bifunctional heterocyclic scaffold. It features an electrophilic chloropyridine core modulated by an electron-rich furan-3-yl substituent at the C6 position.

Electronic Landscape

The reactivity of this molecule is defined by the "Push-Pull" interaction between the pyridine ring and the furan substituent:

  • The Pyridine Core (Pull): The nitrogen atom withdraws electron density, activating the C2 and C6 positions for nucleophilic attack.

  • The Furan-3-yl Group (Push): Being

    
    -excessive, the furan ring acts as a weak electron donor to the pyridine system. This donation slightly deactivates  the C2-Cl bond towards Nucleophilic Aromatic Substitution (SNAr) compared to a 6-phenyl or 6-nitro analog, but significantly stabilizes the system against oxidative degradation compared to furan-2-yl isomers.
    
Reactivity Map

The following diagram outlines the primary reactive pathways available to this scaffold.

ReactivityMap Core 2-Chloro-6-(furan-3-yl)pyridine SNAr S_NAr (Amination/Etherification) Requires: Strong Nucleophile + Heat Site: C2 Core->SNAr Nucleophilic Attack Suzuki Pd-Catalyzed Cross-Coupling Requires: Bulky/e-Rich Ligands Site: C2 Core->Suzuki Oxidative Addition Metabolism Metabolic Oxidation (CYP450) Site: Furan Ring Core->Metabolism Bioactivation CH_Act C-H Activation Site: Pyridine C3/C4 or Furan C2' Core->CH_Act Direct Arylation

Figure 1: Primary reactivity manifolds for 2-Chloro-6-(furan-3-yl)pyridine.

Comparative Reactivity Analysis

The choice of halogen (Cl vs. Br vs. F) and the 6-substituent critically dictates the success of downstream functionalization.

Table 1: Halopyridine Reactivity Comparison
Feature2-Chloro-6-(furan-3-yl) 2-Bromo-6-(furan-3-yl)2-Fluoro-6-(furan-3-yl)
C-X Bond Strength High (~95 kcal/mol)Medium (~81 kcal/mol)Very High (~115 kcal/mol)
SNAr Reactivity Moderate. Requires heat/activation.Good. Faster than Cl, slower than F.Excellent. Best leaving group for SNAr due to high electronegativity.
Suzuki Coupling Challenging. Rate-limiting oxidative addition. Requires e-rich ligands (e.g., XPhos).Standard. Facile oxidative addition. Works with simple Pd(PPh3)4.Inert. Generally unreactive under standard Pd-catalysis.
Stability High stability; easy to handle.Light sensitive; potential for degradation.High stability.
Cost/Availability Low cost; widely available.Moderate cost.Higher cost.
The "Furan Effect"

Comparing the 6-(furan-3-yl) substituent to other common groups:

  • Vs. 6-Phenyl: Furan is more electron-rich. This makes the pyridine nitrogen more basic (better ligand for metals, potentially poisoning catalysts) and the C2-Cl bond less electrophilic.

  • Vs. 6-Nitro/Cyano: These are strong Electron Withdrawing Groups (EWGs). They would massively accelerate SNAr at C2. The furan group, by contrast, requires more forcing conditions for SNAr.

Experimental Protocols & Methodologies

Protocol A: Suzuki-Miyaura Coupling (C2-Arylation)

Objective: Overcoming the sluggish oxidative addition of the C-Cl bond.

Mechanism Insight: Standard catalysts like Pd(PPh3)4 often fail with electron-rich 2-chloropyridines. The use of Buchwald Dialkylbiarylphosphines (e.g., XPhos, SPhos) is critical. These bulky, electron-rich ligands facilitate the oxidative addition of the strong C-Cl bond.

Detailed Workflow:

  • Reagents:

    • Substrate: 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)2 (2-5 mol%)

    • Ligand: XPhos or SPhos (4-10 mol%) — Ratio Pd:Ligand 1:2

    • Base: K3PO4 (3.0 equiv)[1]

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the substrate, boronic acid, Pd(OAc)2, Ligand, and Base.

    • Evacuate and backfill with Nitrogen (3x) to remove O2.

    • Add degassed solvent mixture via syringe.

    • Heat to 100 °C for 12-18 hours. Note: Chlorides require higher temps than bromides (typically 80 °C).

    • Monitor via LC-MS. The furan ring is stable under these basic conditions.

  • Troubleshooting:

    • Low Conversion? Switch to Pd(dppf)Cl2 or increase temperature to 110 °C in Toluene/Water.

    • Dehalogenation? Reduce temperature or switch base to K2CO3.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of Chloride by Amines.

Mechanism Insight: The reaction proceeds via a Meisenheimer Complex . The 6-furan group does not stabilize this anionic intermediate as effectively as an EWG. Therefore, a polar aprotic solvent and elevated temperature are required.

Detailed Workflow:

  • Reagents:

    • Substrate: 2-Chloro-6-(furan-3-yl)pyridine (1.0 equiv)

    • Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)

    • Base: DIPEA (Hunig's Base) or Cs2CO3 (2.0 equiv)

    • Solvent: DMSO or NMP (High boiling, polar aprotic)

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add base and amine.

    • Heat to 120-140 °C . Caution: 2-Chloropyridines are sluggish; microwave irradiation (160 °C, 30 min) is highly recommended for faster turnover.

    • Workup: Dilute with water and extract with EtOAc. The furan ring may be sensitive to prolonged heating in acidic workups; keep pH neutral/basic.

Mechanistic Visualization: Pd-Catalyzed Cycle

The following diagram illustrates the catalytic cycle, highlighting the energy barrier difference between Chloro- and Bromo-pyridines.

SuzukiCycle Pd0 Pd(0)-L Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd Slow for Cl Fast for Br TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 Regenerate Pd(0)

Figure 2: Catalytic cycle for Suzuki coupling. The oxidative addition step (Red) is the kinetic bottleneck for 2-chloropyridines, necessitating electron-rich ligands.

Strategic Considerations for Drug Design

When utilizing 2-Chloro-6-(furan-3-yl)pyridine in pharmaceutical candidates:

  • Metabolic Stability (Furan-3-yl vs. Furan-2-yl):

    • Furan-2-yl moieties are often flagged as "structural alerts" because they can be metabolized by CYP450 into reactive cis-2-butene-1,4-dial, a toxic Michael acceptor.

    • Furan-3-yl (present in this molecule) is generally considered safer and more metabolically stable than the 2-isomer, though it can still undergo oxidation. It is often used as a bioisostere for phenyl to improve solubility or reduce lipophilicity (LogP).

  • Solubility: The pyridine nitrogen provides a handle for salt formation (e.g., HCl or Mesylate salts), significantly improving aqueous solubility compared to non-basic aryl-furan systems.

References

  • BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide. (2025).[2][3] Retrieved from

  • Organic Letters. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. (2016).[1] Retrieved from

  • Journal of Medicinal Chemistry. Metabolic Activation of Furan Derivatives. (Relevant context on Furan-3-yl stability). Retrieved from

  • MDPI. Microwave Assisted Suzuki-Miyaura of Halopyridines. (2013). Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Mechanism and Trends. (2018).[1] Retrieved from

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A Comparative Guide to In-Silico Property Prediction for 2-Chloro-6-(furan-3-yl)pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, the ability to predict the properties of novel chemical entities prior to their synthesis is a cornerstone of efficient and cost-effective research. This guide provides a comprehensive comparison of in-silico methodologies for predicting the physicochemical, pharmacokinetic, and toxicological properties of 2-Chloro-6-(furan-3-yl)pyridine derivatives, a scaffold of interest in medicinal chemistry. By leveraging computational tools, researchers can prioritize candidates with a higher probability of success, thereby accelerating the development of new therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to apply predictive modeling to their workflows.

The Rationale for In-Silico First Approach

The traditional drug discovery pipeline is often hampered by high attrition rates, with many promising compounds failing in late-stage development due to poor pharmacokinetic profiles or unforeseen toxicity. An "in-silico first" approach mitigates this risk by providing early insights into a compound's likely behavior. For novel scaffolds like 2-Chloro-6-(furan-3-yl)pyridine derivatives, where experimental data is scarce, computational models are invaluable for guiding synthetic efforts towards molecules with desirable drug-like properties.

The core principle behind this strategy is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical is directly related to its molecular structure. By extension, Quantitative Structure-Property Relationship (QSPR) models can predict a wide range of properties. These models, combined with structure-based methods like molecular docking, form a powerful predictive arsenal for the modern medicinal chemist.

Comparative Analysis of In-Silico Prediction Methodologies

This section details and compares the primary computational tools and workflows for predicting the properties of 2-Chloro-6-(furan-3-yl)pyridine derivatives. We will explore Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that correlate molecular structures with their physicochemical properties. For a novel series of compounds like 2-Chloro-6-(furan-3-yl)pyridine derivatives, building a robust QSPR model is a critical first step.

Methodology Workflow:

A typical QSPR modeling workflow involves several key stages, each with critical considerations to ensure the development of a predictive and reliable model.[1][2]

QSAR_Workflow Data_Collection Data Collection & Curation Descriptor_Calculation Descriptor Calculation Data_Collection->Descriptor_Calculation High-quality dataset Data_Split Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Split Numerical representation Model_Building Model Building Data_Split->Model_Building Training set Model_Validation Model Validation Model_Building->Model_Validation Test set for validation Prediction Prediction for Novel Compounds Model_Validation->Prediction Validated model Docking_Workflow Protein_Prep Protein Preparation Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking_Run Docking Simulation Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Defines binding site Pose_Analysis Pose & Score Analysis Docking_Run->Pose_Analysis Docked poses & scores Lead_Identification Lead Identification Pose_Analysis->Lead_Identification Prioritization

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Docking of a 2-Chloro-6-(furan-3-yl)pyridine Derivative into a Kinase Active Site

  • Protein Preparation: The 3D structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added using software like AutoDockTools. [3]2. Ligand Preparation: The 3D structure of the 2-Chloro-6-(furan-3-yl)pyridine derivative is generated and its energy is minimized.

  • Grid Box Definition: A grid box is defined around the active site of the kinase. The size and center of the grid box are critical parameters that determine the search space for the ligand.

  • Docking Simulation: The docking calculation is performed using a program like AutoDock Vina. [4]The software samples different conformations and orientations of the ligand within the grid box and scores them based on a scoring function that estimates the binding affinity.

  • Results Analysis: The predicted binding poses and their corresponding scores (binding energies) are analyzed. The pose with the lowest binding energy is typically considered the most favorable. Visualization tools like PyMOL or Chimera are used to inspect the interactions between the ligand and the protein residues.

Comparison of Molecular Docking Software:

SoftwareTypeKey FeaturesReference
AutoDock Vina Open-SourceWidely used for its speed and accuracy. Good for virtual screening. [4][Link]
Glide (Schrödinger) CommercialHigh-accuracy docking with a sophisticated scoring function.[Link]
GOLD CommercialKnown for its flexibility in handling protein and ligand flexibility.[Link]
LeDock Free for AcademiaA fast and accurate docking program suitable for virtual screening.[Link]
ADMET Prediction

ADMET properties are crucial for determining the drug-likeness of a compound. [5]In-silico ADMET prediction tools use a combination of QSAR models and rule-based systems to estimate these properties.

Methodology Workflow:

ADMET prediction workflows typically involve submitting the molecular structure to a web server or standalone software and analyzing the comprehensive output.

ADMET_Workflow Structure_Input Input Molecular Structure Property_Calculation ADMET Property Calculation Structure_Input->Property_Calculation Results_Interpretation Interpretation of Predictions Property_Calculation->Results_Interpretation Predicted ADMET profile Candidate_Prioritization Candidate Prioritization Results_Interpretation->Candidate_Prioritization Risk assessment

Caption: A streamlined workflow for in-silico ADMET prediction.

Experimental Protocol: ADMET Profiling of a 2-Chloro-6-(furan-3-yl)pyridine Derivative

  • Structure Input: The 2D or 3D structure of the derivative is submitted to an ADMET prediction platform.

  • Property Prediction: The platform calculates a range of properties, including:

    • Absorption: Caco-2 permeability, human intestinal absorption (HIA).

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: hERG inhibition, Ames mutagenicity, hepatotoxicity.

  • Analysis of Results: The predicted values are compared against desirable ranges for oral drug candidates. For example, a compound with high predicted hERG inhibition would be flagged as a potential cardiotoxicity risk.

Comparison of ADMET Prediction Tools:

ToolTypeKey FeaturesReference
SwissADME Web Server (Free)Provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[Link]
pkCSM Web Server (Free)Predicts a wide range of pharmacokinetic and toxicity properties using graph-based signatures. [5][Link]
ADMETlab 2.0 Web Server (Free)An integrated platform for accurate and comprehensive predictions of ADMET properties. [6][Link]
ADMET Predictor (Simulations Plus) CommercialA suite of machine learning models for predicting ADMET properties.[Link]

Case Study: In-Silico Guided Design of a Novel Kinase Inhibitor

A hypothetical case study illustrates the power of this integrated in-silico approach. Researchers designed a virtual library of 2-Chloro-6-(furan-3-yl)pyridine derivatives with the goal of inhibiting a specific kinase implicated in cancer.

  • Initial Screening: The entire virtual library was screened using ADMET prediction tools. Compounds with predicted toxicity or poor pharmacokinetic profiles were eliminated.

  • Docking Studies: The remaining compounds were docked into the active site of the target kinase. Compounds with the best predicted binding affinities and favorable interactions with key residues were prioritized.

  • QSAR Model Application: A QSAR model for kinase inhibition, developed from known inhibitors, was used to further refine the selection of candidates for synthesis.

  • Synthesis and Experimental Validation: The top-ranked compounds were synthesized and tested in vitro. The experimental results showed a high correlation with the in-silico predictions, with several compounds exhibiting potent kinase inhibition and good cell permeability.

This case study demonstrates how a multi-faceted in-silico approach can effectively guide the design and prioritization of novel compounds, leading to a more efficient discovery process.

Conclusion and Future Perspectives

The in-silico prediction of properties for novel compound series like 2-Chloro-6-(furan-3-yl)pyridine derivatives is an indispensable component of modern drug discovery. By combining QSPR modeling, molecular docking, and ADMET prediction, researchers can make more informed decisions, reduce the number of synthesized compounds, and ultimately increase the likelihood of success. While these computational methods are powerful, it is crucial to remember that they are predictive tools and not a substitute for experimental validation. The most effective drug discovery programs will continue to be those that seamlessly integrate computational and experimental approaches. As machine learning and artificial intelligence continue to evolve, the accuracy and scope of in-silico predictions are expected to improve, further revolutionizing the field of medicinal chemistry.

References

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  • Ghosh, D. K. (n.d.). Initial-ADMET-analysis-pipeline. GitHub. Retrieved from [Link]

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2-Chloro-6-(furan-3-yl)pyridine
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2-Chloro-6-(furan-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.